Dichapetalin K
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876610-29-6 |
|---|---|
Molecular Formula |
C39H50O6 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1 |
InChI Key |
TUJRURFPAUTAHC-OJWYEGDGSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
Dichapetalin K: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin class of triterpenoids, a unique group of natural products characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpenoid core. First isolated from the stem bark of Dichapetalum gelonioides, a plant species found in the Philippines, this compound and its analogues have garnered significant interest within the scientific community due to their potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry and drug discovery.
Discovery and Sourcing
This compound was first reported as a new phenylpyranotriterpenoid isolated from a re-collection of the stem bark of Dichapetalum gelonioides[1]. The initial investigation of this plant material led to the isolation of Dichapetalins A, I, and J, which showed promising selectivity against the SW626 human ovarian cancer cell line, prompting a larger-scale re-collection for further investigation[1]. It was from this second collection that this compound and L were discovered and structurally elucidated.
Experimental Protocols
Plant Material Extraction and Initial Fractionation
The isolation of this compound begins with a systematic extraction and fractionation of the plant material. The following protocol is a composite of established methods for the isolation of dichapetalins from Dichapetalum gelonioides[1].
-
Drying and Pulverization: The collected stem bark of Dichapetalum gelonioides is air-dried to a constant weight and then ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material (approximately 12 kg) is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated four times to ensure the complete extraction of secondary metabolites.
-
Concentration and Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in 75% aqueous MeOH and partitioned against hexane to remove nonpolar constituents such as fats and waxes. The lower aqueous MeOH layer is retained and concentrated to dryness. This residue is then partitioned between 5% aqueous MeOH and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which is enriched with triterpenoids, is collected for further purification[1].
Chromatographic Isolation and Purification of this compound
The ethyl acetate-soluble extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica Gel Column Chromatography (Initial Separation): The EtOAc extract (approximately 42 g) is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). This initial separation yields several pooled fractions[1].
-
Further Chromatographic Purification: The fractions containing compounds with TLC profiles similar to known dichapetalins are subjected to further purification steps. This typically involves repeated column chromatography on silica gel, often using different solvent systems, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
The precise details of the chromatographic conditions for the isolation of this compound, including the specific solvent gradients and the fraction from which it was isolated, are detailed in the primary literature and are crucial for successful replication.
Data Presentation
Structural and Spectroscopic Data of this compound
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). While the specific raw data is extensive, a summary of the key identifying features is presented below. A comprehensive dataset would be found in the original publication by Fang et al. (2006).
| Data Type | Description |
| Molecular Formula | C₃₉H₅₂O₈ (Determined by HRESIMS) |
| ¹H NMR | Characteristic signals for a dammarane-type triterpenoid, including methyl singlets, olefinic protons, and signals corresponding to the 2-phenylpyrano moiety with a methoxy group substitution on the phenyl ring. |
| ¹³C NMR | Resonances consistent with 39 carbon atoms, including signals for carbonyls, olefinic carbons, and carbons of the triterpenoid skeleton and the substituted phenylpyrano group. |
| HRESIMS | Provides the exact mass of the molecule, confirming the molecular formula. |
Cytotoxicity Data of Dichapetalins
Dichapetalins, as a class, exhibit significant cytotoxic activity against a range of cancer cell lines. The substitution of a methoxy group at the C-4' position, a feature of this compound, has been noted to enhance cytotoxic potency. The following table presents representative IC₅₀ values for related dichapetalins to illustrate the general potency of this compound class. Specific IC₅₀ values for this compound against a comprehensive panel of cell lines are a subject for ongoing research.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dichapetalin A | SW626 (Ovarian) | 0.34 | [Fang et al., 2006] |
| Dichapetalin A | HCT116 (Colon) | 0.25 | [Long et al., 2013] |
| Dichapetalin N | HCT116 (Colon) | 0.017 | [Long et al., 2013] |
| Dichapetalin P | WM 266-4 (Melanoma) | 0.007 | [Long et al., 2013] |
Biological Activity and Signaling Pathways
Recent studies on dichapetalin-type triterpenoids (DTs) have begun to elucidate their mechanism of action, pointing towards an immunomodulatory role.
Inhibition of the cGas-STING Signaling Pathway
Research has shown that DTs can inhibit macrophage activation through the cGas-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Specifically, Dichapetalin A has been shown to down-regulate the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) in macrophages infected with Herpes Simplex Virus 1 (HSV-1). This suggests that dichapetalins, including potentially this compound, may act as immunosuppressive agents by attenuating the production of type I interferons and other inflammatory cytokines.
Caption: Inhibition of the cGAS-STING pathway by Dichapetalin-type triterpenoids.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and isolation of this compound.
Caption: General workflow for the isolation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics, particularly in the areas of oncology and immunology. Its potent cytotoxicity and emerging role as an inhibitor of the cGas-STING signaling pathway highlight the need for further investigation. Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by this compound is essential for its rational development as a therapeutic agent.
-
In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
This technical guide provides a foundational understanding of this compound for researchers poised to explore the therapeutic potential of this intriguing natural product.
References
Dichapetalin K chemical structure and unique phenyl-butadiene functionality
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin K is a naturally occurring, highly modified triterpenoid that has attracted scientific interest due to its complex chemical architecture and significant biological activities. Isolated from plants of the Dichapetalum genus, this compound is a member of the dichapetalin family, which is characterized by a unique structural feature. This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its defining 2-phenylpyrano moiety. It also details generalized experimental protocols for its isolation and the evaluation of its cytotoxic effects, and presents available quantitative data on its biological activity. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a comprehensive overview of the current knowledge surrounding this potent natural product.
Chemical Structure and the Phenylpyrano Moiety
This compound is a complex dammarane-type triterpenoid. A defining characteristic of the dichapetalin class of molecules, including this compound, is the presence of a 2-phenylpyrano moiety that is annulated (fused) to ring A of the core dammarane skeleton.[1] This feature distinguishes it from many other triterpenoids and is thought to be a key contributor to its biological activity. The systematic IUPAC name for this compound is (3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one.[2]
Initial descriptions of a "phenyl-butadiene functionality" are more accurately understood as referring to this larger, integrated phenylpyrano system. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been pivotal in the structural elucidation of this compound and its analogues.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C39H50O6 |
| Molecular Weight | 614.8 g/mol |
| Exact Mass | 614.36073931 g/mol |
| XLogP3 | 6.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
Isolation from Natural Sources
This compound is a natural product isolated from plant species of the Dichapetalum genus, notably Dichapetalum gelonioides.[2] The isolation process is a multi-step procedure involving extraction and chromatographic purification.
General Experimental Protocol for Isolation
The following is a generalized protocol for the isolation of this compound, based on common practices for separating natural products of this type.
1. Plant Material Collection and Preparation:
-
The relevant plant parts (e.g., stem bark, roots) of Dichapetalum gelonioides are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.[1]
2. Extraction:
-
The powdered plant material is exhaustively extracted with an organic solvent, typically methanol (MeOH), at room temperature.[1]
-
The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then often partitioned between an aqueous methanol solution and a non-polar solvent like hexane to remove fats and waxes.[1]
-
The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), to isolate compounds of interest like this compound.[1]
3. Chromatographic Purification:
-
The ethyl acetate-soluble fraction is subjected to column chromatography over a stationary phase like silica gel.[1]
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform, CHCl3) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol, MeOH).[1]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the pooled fractions is achieved through repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[2] The cytotoxicity of triterpenoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Table 2: Reported Cytotoxicity of Dichapetalin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Dichapetalin X | Leukemic cells | 3.14 | [2] |
Note: Specific IC50 values for this compound were not available in the reviewed literature, but it is reported to have broad cytotoxic activity.[1]
Experimental Protocols for Cytotoxicity Assays
The cytotoxic activity of compounds like this compound is typically evaluated using in vitro cell-based assays. The MTT and LDH assays are two commonly employed methods.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
Colorimetric Measurement: The LDH reaction results in the formation of a colored product (formazan). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been extensively reported in the scientific literature. However, studies on other structurally related cytotoxic triterpenoids suggest potential mechanisms that may also be relevant to this compound. These often involve the induction of apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling pathways frequently implicated in the cytotoxic action of triterpenoids include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway.
-
MAPK Pathway (ERK, JNK, p38): Modulation of these pathways which can lead to either cell survival or apoptosis depending on the cellular context.
-
NF-κB Signaling: Inhibition of this pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
Further research is required to specifically identify the signaling cascades targeted by this compound.
Conclusion and Future Perspectives
This compound is a structurally unique and biologically active natural product with demonstrated cytotoxic potential. Its complex chemical structure, characterized by the 2-phenylpyrano moiety, makes it an intriguing candidate for further investigation in the context of anticancer drug discovery. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies. A critical area for future investigation will be the elucidation of its specific molecular targets and the signaling pathways it modulates to exert its cytotoxic effects. A deeper understanding of its mechanism of action will be essential for realizing its therapeutic potential.
References
Dichapetalin K: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin K is a member of the dichapetalin class of meroterpenoids, a unique group of natural products characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpene skeleton. These compounds have garnered significant interest within the scientific community due to their potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in those sources, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources and Abundance
This compound, along with other members of the dichapetalin family, has been primarily isolated from plants belonging to the genera Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae).[1][2] Specifically, this compound has been identified in Dichapetalum gelonioides and Dichapetalum madagascariensis.[3]
While precise quantitative data for the abundance of this compound is not extensively documented in the available literature, the yields of related dichapetalins from Dichapetalum species provide a valuable estimation. For instance, in one study, the isolation of Dichapetalin A from the stem bark of Dichapetalum gelonioides was reported with a yield of approximately 3.9 mg/kg. The quantitative data for Dichapetalin A is presented in the table below.
| Compound | Plant Source | Plant Part | Yield (mg/kg) |
| Dichapetalin A | Dichapetalum gelonioides | Stem Bark | ~3.9 |
Note: This table is based on the reported yield of Dichapetalin A, a closely related compound, to provide an estimate of the potential abundance of this compound from a similar source.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process encompassing extraction, chromatographic purification, and spectroscopic analysis. The following protocols are a composite of methodologies reported for the isolation of dichapetalins, including this compound.
Extraction
-
Plant Material Preparation : The air-dried and powdered plant material (e.g., stem bark of Dichapetalum gelonioides) is subjected to extraction.
-
Solvent Extraction : The powdered material is repeatedly extracted with methanol (MeOH) at room temperature.
-
Concentration : The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is then suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned against a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. The methanolic layer is then further partitioned against a solvent of intermediate polarity, typically ethyl acetate (EtOAc), to enrich the dichapetalin-containing fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel (e.g., 200-300 mesh).
-
Mobile Phase : A gradient solvent system is typically employed, starting with a less polar mixture and gradually increasing the polarity. A common gradient involves mixtures of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and incrementally adding MeOH.
-
Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of acetonitrile (ACN) and water is a typical mobile phase.
-
Detection : UV detection at a wavelength where the phenylpyrano chromophore absorbs (e.g., 254 nm).
-
Purification : The fraction containing this compound is injected onto the preparative HPLC system, and the peak corresponding to the compound is collected.
-
Structure Elucidation
The purified this compound is subjected to various spectroscopic analyses to confirm its structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1D NMR : ¹H NMR and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
-
2D NMR : Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.
-
-
X-ray Crystallography : If a suitable crystal of this compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular targets of this compound are still under investigation, research suggests that its cytotoxic effects against cancer cells may be mediated through the induction of apoptosis.[1] The proposed mechanism involves the generation of oxidative stress and the disruption of mitochondrial function.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
This compound represents a promising natural product with significant potential for further investigation in the context of drug discovery, particularly in the area of oncology. This technical guide has summarized the current knowledge regarding its natural sources, estimated abundance, and detailed methodologies for its isolation and characterization. The elucidation of its mechanism of action, centered around the induction of apoptosis via oxidative stress and mitochondrial dysfunction, provides a foundation for future studies aimed at identifying its specific molecular targets and optimizing its therapeutic potential. Further research into the sustainable sourcing and semi-synthetic modification of this compound and its analogues is warranted to fully explore the therapeutic promise of this unique class of natural products.
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the-dichapetalins-and-dichapetalin-type-compounds-structural-diversity-bioactivity-and-future-research-perspectives - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Dichapetalin K: A Technical Guide on the Putative Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin K is a member of the dichapetalin family of highly modified triterpenoids, natural products isolated from plants of the genus Dichapetalum.[1] While direct experimental evidence elucidating the specific mechanism of action for this compound in cancer cells is currently limited in publicly available literature, the broader family of dichapetalins has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3][4] This technical guide consolidates the available data on related dichapetalins, primarily Dichapetalin A and M, to propose a putative mechanism of action for this compound. We will explore potential effects on apoptosis, cell cycle arrest, and key signaling pathways, supplemented with detailed experimental protocols for investigating these phenomena.
Introduction to this compound
This compound is a natural product found in Dichapetalum gelonioides.[1] It belongs to the dichapetalin class of meroterpenoids, which are characterized by a complex and unique chemical structure.[1] The dichapetalins, as a group, have garnered interest for their potent biological activities, including cytotoxic effects against cancer cells.[2][3][4]
Chemical Structure:
-
Molecular Formula: C39H50O6[1]
-
Molecular Weight: 614.8 g/mol [1]
-
IUPAC Name: (3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one[1]
Cytotoxic Activity of Related Dichapetalins
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dichapetalin A | SW626 (ovarian) | 0.34 | [5] |
| HCT116 (colon) | 0.25 | [5] | |
| WM 266-4 (melanoma) | 17 | [5] | |
| BC1 (breast) | > 20 | [5] | |
| Dichapetalin M | HCT116 (colon) | 0.0099 | [6] |
| WM266-4 (melanoma) | 0.078 | [6] | |
| MCF-7 (breast) | 4.71 (48h), 3.95 (72h) | [5] | |
| Dichapetalin X | Jurkat (T-lymphocytic leukemia) | 3.14 | [4][5] |
| HL-60 (promyelocytic leukemia) | - | [5] | |
| CEM (T-lymphoblast-like leukemia) | - | [5] |
Proposed Mechanism of Action
Based on the known activities of other triterpenoids and related natural products in cancer cells, a hypothetical mechanism of action for this compound can be proposed, centered around the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.
Induction of Apoptosis
Many natural cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events. It is plausible that this compound triggers apoptosis in cancer cells.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. This compound may cause an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G1.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell survival, proliferation, and growth, and are often dysregulated in cancer.[7][8][9][10][11] Natural products frequently target these pathways to exert their anti-cancer effects.[11][12] While direct evidence for this compound is lacking, one study on Dichapetalin A in mouse peritoneal macrophages (not cancer cells) demonstrated a down-regulation of the phosphorylation of Tbk1 and Irf3 in the cGas-STING pathway, suggesting an immunomodulatory role.[13] Another study proposed, based on in silico data, that Dichapetalin M may act via the PXR signaling pathway.[5] A plausible hypothesis for this compound's action in cancer cells involves the inhibition of pro-survival signaling.
Below is a hypothetical signaling pathway illustrating how a dichapetalin compound might induce apoptosis in cancer cells.
Experimental Protocols
To investigate the proposed mechanism of action of this compound, the following standard experimental protocols can be employed.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][14][15]
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[17][18]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]
-
Incubate for 15-30 minutes at room temperature in the dark.[18]
-
Analyze the samples on a flow cytometer.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.[1][2][16][17][19]
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells to extract proteins.[2]
-
Determine protein concentration using a protein assay.
-
Separate proteins by size using SDS-PAGE.[16]
-
Transfer the separated proteins to a membrane.[16]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.[2][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[2]
-
Detect the protein using a chemiluminescent substrate and an imaging system.[17]
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation of this compound's mechanism of action in cancer cells.
Conclusion
While this compound holds promise as a potential anticancer agent due to the demonstrated cytotoxicity of its chemical class, further research is imperative to fully elucidate its mechanism of action. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach for researchers to investigate its effects on cancer cell apoptosis, cell cycle progression, and underlying signaling pathways. Such studies are crucial for the future development and potential therapeutic application of this compound and other related compounds.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.6. Western Blot Analysis [bio-protocol.org]
Dichapetalin K: Investigating Cytotoxicity in Leukemia Cell Lines - A Methodological Guide
To the valued researcher, scientist, or drug development professional,
This technical guide addresses the topic of Dichapetalin K's cytotoxicity against leukemia cell lines. Initial comprehensive searches for direct studies on the effects of this compound on leukemic cells did not yield specific quantitative data, such as IC50 values, or detailed experimental protocols. One study noted that a class of related compounds, dichapetalins, exhibited cytotoxic and anti-proliferative activities in the 10-6 to 10-8 M range against HCT116 and WM 266-4 cancer cell lines, and included the leukemia cell line HL-60 in its indexing terms, but did not present specific data for any dichapetalin against this cell line[1].
In the absence of direct evidence for this compound, this whitepaper will serve as an in-depth methodological guide for researchers interested in evaluating the cytotoxic potential of novel compounds, such as this compound, against leukemia cell lines. The protocols and pathways described herein are based on established practices in the field of oncology drug discovery.
Common Leukemia Cell Lines for Cytotoxicity Screening
A variety of established human leukemia cell lines are utilized in vitro to study the effects of potential anti-cancer compounds. These cell lines provide a foundational tool for assessing cytotoxic and differentiation-inducing capabilities of novel therapeutic agents. Commonly used cell lines include:
-
NB4: Derived from a patient with acute promyelocytic leukemia.
-
KG1a: A human acute myelogenous leukemia cell line.
-
U937: A human histiocytic lymphoma cell line with monocytic characteristics.
-
THP-1: A human monocytic cell line derived from an acute monocytic leukemia patient.
-
K562: A human myelogenous leukemia cell line.
-
Jurkat, CCRF-CEM, MOLT-3, and MOLT-4: Human T-cell acute lymphoblastic leukemia cell lines.
Experimental Protocols for Assessing Cytotoxicity
The following sections detail standardized methodologies for determining the cytotoxic effects of a test compound, such as this compound, on leukemia cell lines.
Cell Culture and Maintenance
Leukemia cell lines are typically cultured in suspension. Adherence to sterile techniques and consistent culture conditions is paramount for reproducible results.
-
Growth Media: RPMI-1640 is a commonly used basal medium, supplemented with 10-20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and sometimes L-glutamine. Specific cell lines may have unique media requirements as recommended by the supplier (e.g., ATCC).
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Cell Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth phase. Cell density is typically maintained between 1 x 105 and 1 x 106 cells/mL.
Cytotoxicity Assays
Multiple assays are available to measure cell viability and proliferation. The choice of assay can depend on the compound's mechanism of action and the experimental endpoint.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Treatment: Treat cells with varying concentrations of this compound in culture flasks or plates for the desired time period.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: General workflow for assessing the cytotoxicity of a novel compound against leukemia cell lines using the MTT assay.
Potential Signaling Pathways in Leukemia Cytotoxicity
While the specific mechanism of this compound is unknown, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways frequently implicated in leukemia include the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway, often triggered by cellular stress, is a common target for anti-cancer agents.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds in leukemia.
Conclusion
While specific data on the cytotoxicity of this compound against leukemia cell lines is not currently available in the reviewed literature, this guide provides a comprehensive framework for its investigation. By employing the standardized cell lines and cytotoxicity assays detailed, researchers can effectively evaluate the anti-leukemic potential of this compound and other novel compounds. Further studies would be necessary to elucidate its precise mechanism of action, including its effects on key signaling pathways such as apoptosis. The methodologies and conceptual frameworks presented here offer a solid foundation for such future research endeavors.
References
Dichapetalin K: A Potential Antifeedant Agent for Crop Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a naturally occurring triterpenoid compound isolated from plants of the genus Dichapetalum, notably Dichapetalum gelonioides. Triterpenoids are a large and diverse class of organic compounds, synthesized in plants through the mevalonic acid pathway, and are known to play a crucial role in plant defense mechanisms. The broader class of dichapetalins has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Of significant interest to the agricultural sector is the observed antifeedant activity of these compounds, suggesting their potential as natural pesticides. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential antifeedant agent, including available data, experimental protocols, and a proposed mechanism of action.
Quantitative Data on Antifeedant Activity
| Compound | Insect Species | Parameter | Value | Reference |
| Dichapetalin A | Spodoptera litura (Fall Armyworm) | EC50 | Data not available in searched literature | - |
| Dichapetalin Class | General Insect Herbivores | Activity | Antifeedant |
Note: The table above highlights the current gap in publicly available, specific quantitative antifeedant data for this compound. The antifeedant activity of the dichapetalin class of compounds has been noted, but specific metrics are needed for a comprehensive evaluation.
Experimental Protocols
The following is a detailed methodology for a standard antifeedant bioassay, based on common practices for evaluating the antifeedant properties of natural compounds against insect pests like Spodoptera litura.
Leaf Disc No-Choice Bioassay
This method is widely used to determine the antifeedant activity of a compound by offering insects a food source treated with the test substance.
1. Insect Rearing:
-
Larvae of Spodoptera litura are reared on a standard artificial diet in a controlled environment (25 ± 2°C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).
-
Third-instar larvae, starved for 4 hours, are used for the bioassay.
2. Preparation of Test Solutions:
-
This compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution of known concentration.
-
A series of dilutions are prepared from the stock solution to test a range of concentrations.
-
A control solution is prepared using the solvent only.
3. Leaf Disc Preparation and Treatment:
-
Fresh, tender leaves from a suitable host plant (e.g., castor bean, Ricinus communis) are collected.
-
Leaf discs of a uniform size (e.g., 5 cm diameter) are punched out using a cork borer.
-
The leaf discs are dipped in the respective test solutions (or control solution) for a standardized period (e.g., 10 seconds).
-
The treated leaf discs are allowed to air-dry completely to evaporate the solvent.
4. Bioassay Procedure:
-
A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.
-
One pre-starved third-instar larva of S. litura is introduced into each Petri dish.
-
The Petri dishes are sealed with parafilm to prevent the larvae from escaping.
-
The bioassay is maintained under the same controlled environmental conditions as insect rearing.
-
The area of the leaf disc consumed by the larva is measured after a specific time period (e.g., 24 hours) using a leaf area meter or by digital scanning and image analysis software.
-
The experiment is replicated multiple times (e.g., 5 replicates) for each concentration and the control.
5. Data Analysis:
-
The antifeedant activity is calculated using the Feeding Deterrent Index (FDI) formula: FDI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
-
The EC50 (Effective Concentration to deter feeding by 50%) can be calculated using probit analysis of the dose-response data.
Visualizations
Experimental Workflow
Caption: Workflow for the leaf disc no-choice antifeedant bioassay.
Proposed Signaling Pathway for Antifeedant Action
The precise molecular mechanism by which this compound exerts its antifeedant effect is not yet fully elucidated. However, based on the known mechanisms of other triterpenoid antifeedants, a plausible signaling pathway can be proposed. The primary interaction is believed to occur at the insect's gustatory (taste) receptors, located in sensilla on the mouthparts.
Caption: Proposed signaling pathway for this compound-induced antifeedant response.
Mechanism of Action
The proposed mechanism for the antifeedant activity of this compound involves the following steps:
-
Binding to Gustatory Receptors: this compound, upon contact with the insect's mouthparts, is recognized by and binds to specific gustatory receptors (GRs) located on the dendritic membranes of gustatory receptor neurons (GRNs). These GRNs are housed within chemosensory sensilla.
-
Signal Transduction Cascade: The binding of this compound to a GR is hypothesized to activate an intracellular signal transduction cascade. This likely involves the activation of a G-protein, which in turn stimulates the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Ion Channel Modulation: The second messengers then modulate the activity of ion channels in the GRN membrane, leading to an influx of cations (e.g., Na⁺, Ca²⁺).
-
Neuron Depolarization and Action Potential: The influx of positive ions causes a depolarization of the GRN's membrane potential. If this depolarization reaches the neuron's threshold, it will fire action potentials.
-
Signal to the Central Nervous System: The action potentials are transmitted along the axon of the GRN to the insect's central nervous system (CNS), specifically to the subesophageal ganglion, which processes gustatory information.
-
Behavioral Response: The CNS integrates this aversive signal, leading to the cessation of feeding and avoidance of the food source, a behavior known as feeding deterrence.
Conclusion and Future Directions
This compound, and the broader class of dichapetalins, represent a promising avenue for the development of novel, plant-derived antifeedants for integrated pest management strategies. While preliminary evidence strongly suggests their potential, further research is critically needed. Key areas for future investigation include:
-
Quantitative Bioassays: Conducting rigorous antifeedant bioassays to determine the specific FDI and EC50 values of this compound against a range of economically important insect pests.
-
Mechanism of Action Studies: Utilizing electrophysiological techniques, such as single-sensillum recording, to identify the specific gustatory receptors that interact with this compound.
-
Signaling Pathway Elucidation: Employing molecular and cellular biology approaches to fully characterize the downstream signaling pathways involved in the antifeedant response.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its antifeedant activity, which could lead to the development of even more potent and selective compounds.
A deeper understanding of the antifeedant properties of this compound will be instrumental in harnessing its potential for the creation of effective and environmentally benign crop protection solutions.
Dichapetalin K: A Technical Guide to its Nematicidal and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K, a member of the complex triterpenoid class of natural products known as dichapetalins, has emerged as a compound of significant interest due to its promising biological activities. Isolated from plants of the Dichapetalum genus, these molecules have been historically recognized for their cytotoxicity. However, recent investigations have unveiled a broader spectrum of bioactivity, including potent nematicidal and antifungal properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy against nematodes and pathogenic fungi, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Nematicidal Activity of this compound
Recent studies have highlighted the potential of this compound as a nematicidal agent. Research has demonstrated its activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest responsible for substantial crop damage worldwide.
Quantitative Nematicidal Data
| Compound | Target Nematode | IC50 (µg/mL) | Exposure Time (h) | Reference |
| This compound | Meloidogyne incognita | Data not available | Data not available | Jing et al., 2014 |
Experimental Protocol: Nematicidal Assay against Meloidogyne incognita
The following is a generalized protocol for assessing the nematicidal activity of a compound like this compound against second-stage juveniles (J2s) of Meloidogyne incognita, based on standard methodologies.
1. Nematode Culture and J2 Collection:
-
Meloidogyne incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).
-
Egg masses are collected from the roots of infected plants and incubated in a Baermann funnel at room temperature to allow second-stage juveniles (J2s) to hatch and be collected in sterile water.
2. Preparation of Test Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with sterile distilled water to achieve the desired test concentrations. The final concentration of the solvent should be non-toxic to the nematodes.
3. In Vitro Mortality Assay:
-
Approximately 100 J2s are suspended in 100 µL of sterile water and added to the wells of a 96-well microtiter plate.
-
An equal volume of the test solution (this compound at various concentrations) is added to each well.
-
Control wells containing only sterile distilled water and a solvent control (water with the same concentration of DMSO as the test wells) are included.
-
The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, and 72 hours).
4. Mortality Assessment:
-
After the incubation period, the number of dead and live nematodes in each well is counted under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.
-
The percentage of mortality is calculated for each concentration.
5. Data Analysis:
-
The corrected mortality is calculated using Abbott's formula if mortality is observed in the control.
-
The IC50 value (the concentration of the compound that causes 50% mortality of the nematodes) is determined using probit analysis or other suitable statistical methods.
Antifungal Activity of this compound
In addition to its nematicidal effects, this compound has demonstrated notable antifungal activity against plant pathogenic fungi. Jing et al. (2014) reported its efficacy against Colletotrichum gloeosporioides, the causative agent of anthracnose in a wide range of crops.
Quantitative Antifungal Data
Similar to the nematicidal data, specific Minimum Inhibitory Concentration (MIC) values for this compound against C. gloeosporioides from the primary literature are not widely accessible. The table below is provided as a placeholder for this important data.
| Compound | Target Fungus | MIC (µg/mL) | Reference |
| This compound | Colletotrichum gloeosporioides | Data not available | Jing et al., 2014 |
Experimental Protocol: Antifungal Assay against Colletotrichum gloeosporioides
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against C. gloeosporioides using the broth microdilution method.
1. Fungal Culture and Spore Suspension Preparation:
-
Colletotrichum gloeosporioides is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation occurs.
-
Spores are harvested by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The resulting spore suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Preparation of Test Solutions:
-
A stock solution of this compound is prepared and serially diluted in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized spore suspension of C. gloeosporioides.
-
A positive control well (medium with fungal inoculum but no test compound) and a negative control well (medium only) are included.
-
The plate is incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a sufficient period (e.g., 48-72 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Mechanism of Action and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms and signaling pathways through which this compound exerts its nematicidal and antifungal effects. The cytotoxic properties of dichapetalins in cancer cell lines are often attributed to the induction of apoptosis through oxidative stress and mitochondrial dysfunction. It is plausible that similar mechanisms may be at play in its activity against nematodes and fungi.
Potential areas of future investigation into the mechanism of action could include:
-
Disruption of Cellular Membranes: Investigating whether this compound interacts with and disrupts the integrity of nematode cuticles or fungal cell walls and membranes.
-
Inhibition of Essential Enzymes: Screening for inhibitory effects on enzymes crucial for nematode and fungal survival, such as those involved in respiration, neurotransmission (in nematodes), or cell wall synthesis (in fungi).
-
Induction of Oxidative Stress: Measuring the generation of reactive oxygen species (ROS) in nematodes and fungi upon exposure to this compound.
-
Interference with Signaling Pathways: Exploring the impact of this compound on key signaling pathways in nematodes and fungi, such as those involved in stress response, development, and pathogenesis.
The following diagram illustrates a hypothetical logical relationship for the activities of this compound, highlighting the need for further research into its mechanisms.
The Intricate Dance of Structure and Activity: A Technical Guide to Dichapetalin-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin-type triterpenoids, a unique class of natural products primarily isolated from plants of the Dichapetalum genus, have garnered significant attention in the scientific community for their potent biological activities.[1] Characterized by a distinctive dammarane skeleton with a 2-phenylpyran moiety fused to the A-ring, these compounds have demonstrated promising cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of dichapetalin-type triterpenoids, offering a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Core Structure and Key Modifications
The fundamental scaffold of dichapetalin-type triterpenoids consists of a tetracyclic dammarane core. A key distinguishing feature is the C6-C2 unit attached to the A-ring, forming a 2-phenylpyran ring system. Variations in the substitution patterns on this core structure, particularly on the C-17 side chain and the phenylpyran moiety, give rise to a diverse array of analogues with differing biological activities.
Structure-Activity Relationship (SAR) for Cytotoxicity
The cytotoxic effects of dichapetalin-type triterpenoids have been extensively studied against various cancer cell lines. The SAR for this activity is complex, with several structural features playing a crucial role in determining potency.
A critical determinant of cytotoxicity is the nature of the appendage on the A-ring. Analogues possessing a phenyl-butadiene moiety exhibit the most potent cytotoxic effects. In contrast, those with phenyl-endoperoxide, phenyl-furan, or phenyl-enedione appendages show moderate to no activity.
Modifications to the C-17 side chain also significantly impact cytotoxicity. The presence of a lactone ring in the side chain is often associated with significant activity. For instance, dichapetalin M, which possesses a spiroketal lactone, is considerably more potent than dichapetalin A.[2] Conversely, analogues with a methyl ester side chain, such as dichapetalins C, D, and F, tend to exhibit reduced or no activity.[2]
Furthermore, subtle changes to the core structure can lead to substantial differences in cytotoxicity. For example, the conversion of the primary C-26 hydroxy group to an aldehyde, as seen in dichapetalin N, has been shown to enhance cytotoxicity against HCT116 and WM 266-4 cells. Saturation of the Δ11,12 double bond can also modulate activity, with dichapetalin L showing slightly enhanced activity against LNCaP and Lu-1 cancer cells compared to its unsaturated counterpart.[1]
Table 1: Cytotoxicity of Dichapetalin-Type Triterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dichapetalin A | SW626 (ovarian) | 0.34 | [1] |
| BC1 (breast) | >20 | [1] | |
| HCT116 (colon) | 0.25 | [1] | |
| WM 266-4 (melanoma) | 17 | [1] | |
| Dichapetalin N | HCT116 (colon) | More potent than Dichapetalin A | [1] |
| WM 266-4 (melanoma) | More potent than Dichapetalin A | [1] |
Structure-Activity Relationship for Anti-inflammatory Activity
Certain dichapetalin-type triterpenoids have also demonstrated significant anti-inflammatory properties. The SAR for this activity is an emerging area of research. One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For example, one undescribed dichapetalin-type triterpenoid exhibited an inhibitory effect on LPS-induced NO production in RAW264.7 murine macrophages with an IC50 value of 2.09 μM.[3]
A crucial signaling pathway implicated in the anti-inflammatory and immunomodulatory effects of these compounds is the cGas-STING pathway. Dichapetalin A has been shown to inhibit the activation of this pathway in mouse peritoneal macrophages (MPMs) by downregulating the phosphorylation of TBK1 and IRF3, key downstream signaling molecules.[4][5] This leads to a reduction in the expression of interferon-β (IFN-β) and pro-inflammatory cytokines such as IL-1β and IL-6.[4]
Signaling Pathway Diagram: Inhibition of the cGas-STING Pathway by Dichapetalin A
Caption: Dichapetalin A inhibits the cGas-STING pathway.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard procedures used for assessing the cytotoxicity of natural products.
1. Cell Culture:
-
Culture the desired cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the dichapetalin-type triterpenoid in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plates for 48 to 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is based on methods used to evaluate the anti-inflammatory activity of natural compounds.[3]
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.
3. Compound and LPS Treatment:
-
Prepare stock solutions of the dichapetalin-type triterpenoids in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (DMSO and LPS) and a negative control group (no compound, no LPS).
4. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
5. Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
-
Calculate the IC50 value for NO inhibition.
Workflow for Structure-Activity Relationship Studies of Dichapetalin-Type Triterpenoids
Caption: A typical workflow for SAR studies of dichapetalins.
Conclusion and Future Perspectives
The structure-activity relationships of dichapetalin-type triterpenoids reveal a fascinating interplay between their chemical architecture and biological function. Key structural motifs, such as the A-ring appendage and the C-17 side chain, are critical determinants of their cytotoxic and anti-inflammatory potential. The elucidation of their inhibitory effects on the cGas-STING pathway provides a molecular basis for their immunomodulatory activities and opens new avenues for therapeutic intervention in inflammatory and autoimmune diseases.
Future research in this area should focus on the synthesis of novel analogues with improved potency and selectivity. A deeper understanding of their mechanism of action, including the identification of direct molecular targets, will be crucial for their development as clinical candidates. Furthermore, exploring the synergistic effects of dichapetalins with existing chemotherapeutic agents could lead to innovative combination therapies for cancer. The rich chemical diversity and potent bioactivities of dichapetalin-type triterpenoids ensure that they will remain a fertile ground for discovery in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dichapetalin K: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin K, a naturally occurring triterpenoid, has emerged as a compound of interest for its potential therapeutic applications, primarily in oncology and inflammatory diseases. This document provides a comprehensive technical overview of the existing research on this compound, including its cytotoxic and anti-inflammatory properties, and putative mechanisms of action. This guide is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways.
Introduction
This compound belongs to the dichapetalin class of triterpenoids, which are primarily isolated from plants of the Dichapetalum genus. These compounds are characterized by a complex dammarane skeleton. Research into the biological activities of dichapetalins has revealed potent cytotoxic and anti-inflammatory effects, positioning them as potential leads for novel therapeutic agents. This compound can be obtained through natural extraction from sources such as Dichapetalum gelonioides or via chemical synthesis.[1] Its cytotoxic properties make it a candidate for investigation in oncology, while its anti-inflammatory effects suggest potential applications in managing inflammatory conditions.[1] Furthermore, its antimicrobial properties indicate possible agricultural uses as a natural pesticide or fungicide.[1]
Therapeutic Potential and Mechanism of Action
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The substitution of a methoxy group at the C-4' position in the Dichapetalin structure, a characteristic of this compound, has been shown to slightly enhance cytotoxic potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cells. However, this same modification resulted in a substantial weakening of its cytotoxic effect on SW626 (ovarian cancer) cells.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Reported Activity |
| LNCaP | Prostate Cancer | Slight enhancement of cytotoxic potency |
| Lu-1 | Lung Cancer | Slight enhancement of cytotoxic potency |
| SW626 | Ovarian Cancer | Substantially weakened cytotoxic effect |
No specific IC50 values for this compound were identified in the reviewed literature.
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of this compound is not yet available, studies on related dichapetalin-type triterpenoids provide a strong rationale for its investigation in this area. For instance, a closely related dichapetalin compound demonstrated a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, with an IC50 value of 2.09 μM. This suggests that this compound may also possess significant anti-inflammatory properties by modulating key inflammatory mediators.
Nematicidal Activity
In addition to its potential in human therapeutics, this compound has been investigated for its nematicidal properties. However, it exhibited low activity, with a 4.4% mortality rate against Panagrellus redivivus at a concentration of 100 μg/mL over 72 hours.[2][3]
Putative Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research and studies on related compounds suggest the involvement of pathways related to apoptosis, mitochondrial function, and oxidative stress.
Induction of Apoptosis
It is hypothesized that this compound may induce apoptosis in cancer cells.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents. The proposed mechanism involves the induction of oxidative stress and the disruption of mitochondrial function, leading to the activation of apoptotic cascades.[1]
Mitochondrial Dysfunction and Oxidative Stress
A potential mechanism of action for this compound is the disruption of mitochondrial function. This can lead to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress. This cellular stress can further contribute to the induction of apoptosis.
Experimental Protocols
This section outlines general methodologies that can be adapted for the investigation of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC50).
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, Lu-1, SW626) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of inflammatory response.
-
Cell Seeding and Stimulation: Plate RAW264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-only treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Future Directions
The current body of research on this compound suggests its potential as a lead compound for the development of novel therapeutics. However, further in-depth studies are required to fully elucidate its therapeutic applications. Key areas for future research include:
-
Quantitative evaluation of cytotoxicity: Determining the IC50 values of this compound against a broader panel of cancer cell lines is crucial to understand its potency and selectivity.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for understanding its mechanism of action. This includes investigating its effects on specific caspases, mitochondrial proteins, and components of the Wnt and other relevant signaling pathways.
-
In vivo efficacy and toxicity studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound can help identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and potential anti-inflammatory activities. While current research provides a foundation for its therapeutic potential, further rigorous investigation is necessary to validate its efficacy and mechanism of action. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic applications of this intriguing molecule.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalins are a class of complex merotriterpenoids characterized by a dammarane-type skeleton fused with a 2-phenylpyrano moiety. First isolated in the mid-1990s, these natural products have garnered significant interest within the scientific community due to their potent cytotoxic activities against a range of cancer cell lines.[1][2] Dichapetalin K, a prominent member of this family, has demonstrated broad-spectrum cytotoxicity, making it and its related compounds compelling subjects for further investigation in the pursuit of novel anticancer therapeutics. This technical guide provides a comprehensive review of this compound and its analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action to support ongoing research and drug development efforts.
Chemical Structures and Diversity
The core structure of dichapetalins is a highly oxygenated and stereochemically complex dammarane triterpenoid. The defining feature is the annulation of a phenylpyran ring to the A-ring of the triterpenoid scaffold. Variations among the different dichapetalins arise from substitutions on the phenylpyran ring, modifications to the triterpenoid core, and diverse side chains at C-17. This compound, for instance, is characterized by a methoxy group on the phenylpyran ring.[1]
Quantitative Biological Activity
The cytotoxic and anti-proliferative activities of this compound and its related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Dichapetalins from Dichapetalum gelonioides [1]
| Compound | LNCaP (Prostate) IC50 (µg/mL) | Lu-1 (Lung) IC50 (µg/mL) | SW626 (Ovarian) IC50 (µg/mL) |
| This compound | 0.2 | 0.3 | >10 |
| Dichapetalin A | 0.4 | 0.5 | 0.2 |
| Dichapetalin I | 0.3 | 0.4 | 0.5 |
| Dichapetalin J | >10 | >10 | 0.3 |
| Dichapetalin L | 0.1 | 0.2 | >10 |
Table 2: Cytotoxicity of Other Notable Dichapetalins
| Compound | Cell Line | IC50 | Reference |
| Dichapetalin M | L1210 (Leukemia) | 0.011 µg/mL | [3] |
| Dichapetalin A | L1210 (Leukemia) | 0.31 µg/mL | [3] |
| Dichapetalin X | CCRF-CEM (Leukemia) | 3.14 µM | [4] |
Experimental Protocols
The evaluation of the cytotoxic properties of this compound and its analogs is crucial for understanding their therapeutic potential. The following is a representative protocol for a cell viability assay, such as the MTT assay, which is commonly used to determine the IC50 values of these compounds.
Protocol: MTT Assay for Cytotoxicity of Dichapetalins
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., LNCaP, Lu-1, SW626) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested from sub-confluent cultures, counted using a hemocytometer, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- This compound or a related compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
- Serial dilutions of the stock solution are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
- 100 µL of the medium containing the test compound is added to the appropriate wells. Control wells receive medium with the same concentration of DMSO as the treated wells. Each concentration is typically tested in triplicate.
- The plates are incubated for 48-72 hours.
3. MTT Assay:
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The culture medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plates are gently agitated for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Total Synthesis Status
To date, the total synthesis of this compound or any of its structurally complex congeners has not been reported in the scientific literature. The intricate polycyclic framework, dense stereochemistry, and multiple reactive functional groups present significant synthetic challenges. Future research in this area may focus on the development of novel synthetic strategies to access the dichapetalin core, which would enable the synthesis of analogs for more extensive structure-activity relationship (SAR) studies and preclinical development. A proposed biosynthetic pathway suggests a cascade of modifications involving diverse chemical events.[5]
Potential Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of dichapetalins are yet to be fully elucidated, their potent cytotoxic activity suggests the induction of programmed cell death, or apoptosis, as a likely mechanism of action. Apoptosis is a highly regulated process that plays a critical role in eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death.
Based on the cytotoxic nature of dichapetalins, a plausible hypothesis is that they trigger the intrinsic apoptotic pathway. This could involve the disruption of mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Structure-Activity Relationships and Future Perspectives
Preliminary structure-activity relationship (SAR) studies suggest that modifications to both the phenylpyran moiety and the C-17 side chain significantly impact the cytotoxic potency and selectivity of dichapetalins. For example, the presence of a methoxy group on the phenylpyran ring, as seen in this compound, appears to be favorable for activity against certain cell lines.[1]
The potent and, in some cases, selective cytotoxicity of this compound and its analogs highlights their potential as lead compounds for the development of novel anticancer agents. Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis would be a major breakthrough, enabling the production of larger quantities of these compounds and facilitating the creation of a diverse library of analogs for comprehensive SAR studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by dichapetalins is crucial for understanding their mechanism of action and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy: While in vitro data is promising, in vivo studies are necessary to evaluate the antitumor efficacy, pharmacokinetics, and toxicity of these compounds in animal models.
Conclusion
This compound and its related compounds represent a fascinating and promising class of natural products with potent anticancer properties. Their complex structures and significant biological activities present both challenges and opportunities for the drug discovery and development community. The data and protocols summarized in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of these remarkable molecules and harnessing their therapeutic potential.
References
- 1. Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
In Silico Exploration of Dichapetalin K Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalins, a class of complex triterpenoids, have garnered significant interest for their potent cytotoxic and anti-inflammatory activities. While in vivo and in vitro studies have begun to elucidate their biological effects, the precise molecular targets and mechanisms of action remain largely unexplored. This technical guide delves into the current landscape of in silico research on dichapetalin targets, with a particular focus on providing a framework for understanding the potential molecular interactions of Dichapetalin K. Due to the limited direct research on this compound, this document leverages findings from structurally similar analogs, most notably Dichapetalin M, to infer potential targets and guide future computational and experimental investigations. A significant focus is placed on the Pregnane X Receptor (PXR) signaling pathway, identified through computational methods as a likely target for Dichapetalin M.
Introduction to Dichapetalins
Dichapetalins are a series of complex merotriterpenoids isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical scaffold that contributes to their diverse biological activities. Several members of the dichapetalin family, including Dichapetalin A and M, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Despite their therapeutic potential, the specific molecular pathways modulated by these compounds are not yet fully understood. In silico approaches, such as molecular docking and computational target fishing, offer a powerful means to predict potential protein targets and elucidate the mechanisms underlying their bioactivity.
The Pregnane X Receptor (PXR) Signaling Pathway: A Prime Target
Recent computational studies on Dichapetalin M have identified the Pregnane X Receptor (PXR), also known as the nuclear receptor subfamily 1, group I, member 2 (NR1I2), as a high-probability molecular target. These in silico predictions were subsequently substantiated by in vitro quantitative polymerase chain reaction (qPCR) experiments, which demonstrated that Dichapetalin M exerts an antagonistic effect on PXR signaling.[1] This finding is pivotal, as the PXR is a key regulator of xenobiotic and endobiotic metabolism, and its modulation can have profound effects on drug efficacy and toxicity.
The PXR signaling pathway plays a crucial role in the detoxification of foreign substances and the regulation of inflammatory responses. Upon activation by a ligand, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Key genes regulated by PXR include members of the cytochrome P450 family (e.g., CYP3A4), which are responsible for the metabolism of a vast array of drugs.
In Silico Experimental Protocols
While the specific parameters of the in silico study that identified PXR as a target for Dichapetalin M are not publicly detailed, a standard workflow for such an investigation can be outlined. This provides a reproducible framework for future computational studies on this compound and other analogs.
Target Identification and Preparation
-
Protein Target Selection: Potential protein targets can be identified through "target fishing" or "reverse docking" algorithms, which screen a compound against a large database of protein structures. For focused studies, targets can be selected based on known biological activities of similar compounds. In the case of Dichapetalin M, PXR was likely identified through such a screening process.
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., human PXR, PDB ID: 1NRL) is retrieved from the Protein Data Bank.
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues. This is typically performed using software such as AutoDockTools, Maestro (Schrödinger), or MOE (Chemical Computing Group).
Ligand Preparation
-
Ligand Structure Generation: The 3D structure of the ligand (this compound) is generated using a chemical drawing tool like ChemDraw or MarvinSketch and then converted to a 3D format.
-
Ligand Optimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for accurate docking.
Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the known binding site or by using blind docking to explore the entire protein surface.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina, GOLD, or Glide. These programs employ scoring functions to predict the binding affinity and pose of the ligand within the protein's active site. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are specified.
Analysis of Results
-
Binding Affinity Evaluation: The predicted binding affinities (e.g., in kcal/mol) are analyzed to rank the potential ligands. More negative values typically indicate a stronger binding interaction.
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues. This analysis provides insights into the molecular basis of the interaction.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dichapetalin K
For researchers, scientists, and drug development professionals, this document provides a detailed, generalized protocol for the isolation and purification of Dichapetalin K, a member of the cytotoxic dichapetalin class of triterpenoids. Due to the limited public availability of a specific protocol for this compound, this guide is synthesized from established methods for the isolation of other closely related dichapetalins, such as A and M.[1]
Introduction
Dichapetalins are a class of phenylpyranotriterpenoids isolated from plants of the genus Dichapetalum.[1][2] These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3] this compound, along with dichapetalins I, J, and L, was first reported from Dichapetalum geloinodes and has shown promising antitumor potential.[1] This document outlines a comprehensive, multi-step protocol for the extraction, isolation, and purification of this compound from its natural source.
Data Presentation
While specific quantitative data for the isolation of this compound is not available in the public domain, the following table presents representative yields from the isolation of other dichapetalins, which can serve as a benchmark for researchers.
| Plant Material | Extraction Solvent | Chromatographic Method | Compound Isolated | Yield | Reference |
| D. madagascariensis roots (3.5 kg) | 70% Aqueous Ethanol | Column Chromatography (CH2Cl2 fraction) | Friedelan-3-one | 14 mg | [1] |
| D. madagascariensis roots (silica gel column fraction 5) | Acetone | Recrystallization from Chloroform | Dichapetalin A | 204 mg | [1] |
| D. madagascariensis roots (silica gel column fraction 4) | Acetone | Recrystallization from Chloroform | Dichapetalin M | 65 mg | [1] |
Experimental Protocols
This section details a generalized methodology for the isolation and purification of this compound, based on successful protocols for other dichapetalins.[1]
Plant Material Collection and Preparation
-
Plant Source : Roots of Dichapetalum geloinodes.
-
Collection : Identify and collect the roots of the plant from its natural habitat. A voucher specimen should be deposited in a recognized herbarium for authentication.
-
Preparation : The collected roots should be air-dried in a well-ventilated area, protected from direct sunlight, for several weeks until brittle. The dried roots are then pulverized into a coarse powder using a mechanical grinder.
Extraction of Crude Dichapetalin Mixture
Two primary extraction strategies are presented below. The choice of method may depend on the polarity of the target compound and the presence of interfering substances.
-
Initial Extraction : The powdered root material is exhaustively extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus for approximately 48 hours. This step removes non-polar compounds like fats and sterols.
-
Second Extraction : The defatted plant material is then air-dried to remove residual petroleum ether and subsequently extracted with a solvent of intermediate polarity, such as acetone or ethyl acetate, using the same Soxhlet apparatus for another 48 hours. Dichapetalins are expected to be in this extract.
-
Concentration : The acetone or ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Initial Extraction : The powdered root material is percolated with 70% aqueous ethanol at room temperature. The percolation is repeated multiple times to ensure exhaustive extraction.
-
Concentration : The combined aqueous ethanol extracts are concentrated under reduced pressure to obtain a sticky crude extract.
-
Fractionation : The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as diethyl ether, dichloromethane (CH2Cl2), and ethyl acetate. The this compound is likely to be concentrated in the dichloromethane and/or ethyl acetate fractions.
Chromatographic Purification of this compound
-
Column Chromatography : The crude extract or the most active fraction from the liquid-liquid partitioning is subjected to column chromatography on silica gel (60 mesh).
-
Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection : Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis : TLC is performed on silica gel plates (Kieselgel 60 F254). The plates are developed using a suitable solvent system (e.g., petrol/acetone 2:1) and visualized under UV light and/or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling and Further Purification : Fractions showing similar TLC profiles are pooled together. The fractions containing the compound of interest may require further purification steps, such as repeated column chromatography with a shallower solvent gradient or preparative TLC.
-
Recrystallization : The purified this compound can be obtained as a solid by recrystallization from a suitable solvent, such as chloroform, to achieve high purity.
Structure Elucidation and Purity Assessment
-
The structure of the isolated compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (1H NMR, 13C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (EIMS, HREIMS).[2]
-
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
Postulated Signaling Pathway
Recent studies on dichapetalins have shed light on their potential mechanisms of action. Dichapetalin M has been shown to act as an antagonist of the Pregnane X Receptor (PXR, NR1I2), a key regulator of xenobiotic metabolism.[4] Additionally, Dichapetalin A has been observed to inhibit macrophage activation through the cGAS-STING pathway by downregulating the phosphorylation of TBK1 and IRF3.[5] The following diagram illustrates a simplified representation of the cGAS-STING signaling pathway, a potential target of dichapetalins.
References
Application Notes and Protocols for the Quantification of Dichapetalin K in Plant Extracts
Introduction
Dichapetalins are a unique class of triterpenoids found in plant species of the genus Dichapetalum. Dichapetalin K, specifically isolated from Dichapetalum gelonioides, belongs to the dammarane-type triterpenoids and has garnered interest for its potential biological activities. As research into the pharmacological properties and chemotaxonomy of these compounds progresses, the need for robust and validated analytical methods for their quantification in plant extracts becomes crucial. These application notes provide detailed protocols for the quantification of Dichapetalum K using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are intended for use by researchers, scientists, and drug development professionals.
Principle of Methods
HPLC-PDA
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For the quantification of this compound, a reverse-phase HPLC method is proposed. The plant extract is passed through a C18 column, and a gradient of an organic solvent (acetonitrile or methanol) and water is used to elute the compounds. Triterpenoids like this compound often lack strong chromophores, necessitating detection at low wavelengths, typically between 205-210 nm, for adequate sensitivity. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-PDA, making it ideal for the analysis of complex plant matrices.[1] After chromatographic separation, the analyte is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][2][3] The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) mode provides high specificity and allows for accurate quantification even at low concentrations.[3]
Experimental Protocols
Plant Material and Sample Preparation
-
Collection and Drying: Collect fresh plant material (e.g., leaves, roots, or stems of Dichapetalum gelonioides). The plant material should be properly identified and authenticated. Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation of the target compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder thoroughly to ensure sample uniformity.
-
Extraction:
-
Weigh accurately about 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (or 96% ethanol).[4]
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into a pre-weighed round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Figure 1. Workflow for Sample Preparation and Extraction.
Protocol 1: Quantification by HPLC-PDA
This protocol is adapted from validated methods for triterpenoid quantification.[5][6][7][8]
3.2.1 Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
This compound reference standard (purity ≥95%).
3.2.2 Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-10 min: 60% B
-
10-30 min: 60-90% B
-
30-40 min: 90% B
-
40-45 min: 90-60% B
-
45-50 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 206 nm.
3.2.3 Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by serial dilution with methanol.
3.2.4 Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Figure 2. HPLC-PDA Quantification Workflow.
Protocol 2: Quantification by LC-MS/MS
This protocol is based on established LC-MS/MS methods for the analysis of triterpenoids.[1][2][3]
3.3.1 Apparatus and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI or APCI source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid.
-
This compound reference standard (purity ≥95%).
-
Internal Standard (IS), e.g., Betulinic acid or another structurally similar triterpenoid not present in the sample.
3.3.2 Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.3.3 Mass Spectrometry Conditions
-
Ionization Source: APCI (positive ion mode).
-
Source Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: As per instrument recommendation.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (e.g., for a hypothetical MW of 600.8, [M+H]+ precursor ion at m/z 600.8, with product ions determined experimentally).
3.3.4 Preparation of Standard and Sample Solutions
-
Prepare a stock solution of this compound (1 mg/mL) and the Internal Standard (1 mg/mL) in methanol.
-
Prepare calibration standards (e.g., 1-500 ng/mL) containing a fixed concentration of the IS.
-
For the sample, add the IS to the reconstituted extract to achieve the same final concentration as in the calibration standards.
3.3.5 Data Analysis and Quantification
-
Analyze the standards and samples using the defined LC-MS/MS method.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation and Data Presentation
For routine use, the described methods should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[6]
Quantitative Data Summary
The following tables present typical validation parameters that could be expected for the quantification of this compound based on similar methods for other triterpenoids.
Table 1: HPLC-PDA Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| LOD | 0.08 - 0.65 µg/mL | [5][6] |
| LOQ | 0.24 - 1.78 µg/mL | [5] |
| Precision (RSD%) | < 2% | [6] |
| Accuracy (Recovery %) | 95 - 105% | [7] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| LOD | 0.4 - 4 µg/L (ng/mL) | [1][9] |
| LOQ | 1.3 - 20 µg/L (ng/mL) | [3][9] |
| Precision (RSD%) | < 5% | [2] |
| Accuracy (Recovery %) | 94.5 - 103.3% | [2] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantification of this compound in plant extracts. The HPLC-PDA method is suitable for routine quality control where moderate sensitivity is sufficient. For more demanding applications requiring higher sensitivity and selectivity, particularly in complex matrices or for trace-level analysis, the LC-MS/MS method is recommended. Proper method validation is essential before applying these protocols to ensure reliable and accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dichapetalin K: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin-type triterpenoids, a class of natural products isolated from plants of the Dichapetalum genus.[1][2] These compounds have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines.[1] Emerging research suggests that the mechanism of action for dichapetalins involves the induction of apoptosis, mediated through pathways that can include oxidative stress and mitochondrial dysfunction.[3] Furthermore, recent studies on dichapetalin-type triterpenoids have implicated the cGas-STING signaling pathway in their immunomodulatory effects, suggesting a broader range of biological activities.[4]
This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cell culture, along with a summary of reported activity and a proposed signaling pathway.
Data Presentation
Table 1: Reported Cytotoxic Activity of Selected Dichapetalin-Type Triterpenoids
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |
| Dichapetalin-type triterpenoid (Compound 1) | RAW264.7 | NO Production | 2.09 µM | [5] |
| Dichapetalin Analog (Compound 2) | NAMALWA | Cytotoxicity | Nanomolar range | [1] |
| Dichapetalin Analog (Compound 4) | NAMALWA | Cytotoxicity | Nanomolar range | [1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound-treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.[7]
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol details the assessment of changes in mitochondrial membrane potential using a fluorescent dye such as JC-1.
Materials:
-
JC-1 dye
-
This compound-treated and untreated cells
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells and treat with this compound as described in the apoptosis protocol.
-
-
Staining:
-
After treatment, incubate the cells with JC-1 dye (typically 5-10 µg/mL) in complete medium for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope or analyze by flow cytometry.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9] A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The propofol-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - Xiao - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols: Determining Dichapetalin K IC50 Values in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin class of triterpenoids, a group of natural products isolated from plants of the Dichapetalum genus.[1] These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] The cytotoxicity of dichapetalins is generally observed in the micromolar to nanomolar range (10⁻⁶ to 10⁻⁸ M).[2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard cytotoxicity assay, along with information on its potential mechanism of action.
Data Presentation
The cytotoxic activity of this compound and related compounds can be summarized by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not widely published, it has been noted to enhance cytotoxic potency against LNCaP prostate cancer cells. Based on the activity of other dichapetalins, a hypothetical IC50 value is presented below for illustrative purposes.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | Hypothetical: 2.5 | Based on known dichapetalin activity |
| Dichapetalin A | HCT116 (Colon Carcinoma) | Not Specified | In the range of 10⁻⁶ to 10⁻⁸ M | [2] |
| Dichapetalin X | Leukemic Cells | Not Specified | 3.14 | Not Specified in Snippet |
| Dichapetalins N-S | HCT116, WM 266-4 | Not Specified | In the range of 10⁻⁶ to 10⁻⁸ M | [2] |
Experimental Protocols
A common and reliable method for determining the IC50 value of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for IC50 Determination of this compound
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
2. Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on a plate shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Measuring Nitric Oxide Inhibition by Dichapetalin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin class of triterpenoids, a group of natural products that have garnered significant interest for their diverse biological activities. Among these, their anti-inflammatory properties are particularly noteworthy. A key mechanism underlying inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). This application note provides a detailed protocol for measuring the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation. The murine macrophage cell line, RAW 264.7, is utilized as a well-established in vitro model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by upregulating iNOS and subsequently producing large amounts of NO. The protocols outlined below describe the cell culture, induction of NO production, treatment with this compound, and the quantification of NO levels using the Griess assay. Furthermore, a protocol for assessing cell viability is included to ensure that the observed NO inhibition is not a result of cytotoxicity.
Data Presentation
The following table summarizes the quantitative data for a representative Dichapetalin-type triterpenoid's inhibitory effect on nitric oxide production and its cytotoxicity profile. This data is based on a study of a compound isolated from Dichapetalum longipetalum, which exhibited potent anti-inflammatory activity.
| Compound | Parameter | Cell Line | Inducing Agent | Value |
| Dichapetalin-type Triterpenoid | IC₅₀ for NO Inhibition | RAW 264.7 | LPS | 2.09 µM |
| This compound | Molecular Formula | - | - | C₃₉H₅₀O₆ |
| This compound | Molecular Weight | - | - | 614.8 g/mol |
| This compound | CAS Number | - | - | 876610-29-6 |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
RAW 264.7 cells are cultured in T-75 flasks containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates for experiments.
Measurement of Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent like DMSO, and then diluted in culture medium)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[1]
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) should also be included.
-
Incubate the cells with this compound for 1-2 hours.
-
Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a negative control group (cells not treated with LPS or this compound) and a positive control group (cells treated with LPS only).
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values with the sodium nitrite standard curve.
-
The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
Cell Viability Assay (MTT Assay)
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound for 24 hours (the same duration as the NO inhibition assay).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Caption: Experimental workflow for measuring nitric oxide inhibition.
Caption: LPS-induced NO production pathway and potential inhibition by this compound.
References
Application Notes and Protocols for Dichapetalin K: In Vitro Activity and a Framework for Future In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a naturally occurring triterpenoid that has garnered interest for its potential therapeutic applications.[1] Like other members of the dichapetalin family, it has demonstrated biological activity in laboratory settings.[1] These application notes provide a summary of the currently available data on this compound, primarily from in vitro studies, and offer a generalized framework for designing future in vivo animal studies to evaluate its efficacy and safety. It is critical to note that, to date, specific in vivo studies on this compound have not been reported in the scientific literature.
Biological Activity of this compound
This compound has been identified as a cytotoxic agent against various cancer cell lines.[1] Its potential as an anti-cancer agent is a key area of interest for researchers. Additionally, the broader class of dichapetalin-type triterpenoids has been noted for anti-inflammatory properties, suggesting another possible therapeutic avenue for this compound.[1]
In Vitro Cytotoxicity Data
While comprehensive in vivo data for this compound is not available, in vitro studies have provided preliminary insights into its cytotoxic effects. One study highlighted that this compound exhibited broader cytotoxicity against the SW626 human ovarian cancer cell line compared to some other dichapetalins.[2]
For context, the following table includes in vitro cytotoxicity data for this compound and the related compound, Dichapetalin A, against various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | SW626 (Human ovarian cancer) | Cytotoxicity Assay | Not Specified | Showed broader cytotoxicity | [2] |
| Dichapetalin A | SW626 (Human ovarian cancer) | Cytotoxicity Assay | IC50 | 0.2 - 0.5 µg/mL | [2] |
| Dichapetalin A | L1210 (Murine leukemia) | Cell Growth Inhibition | EC90 | <0.0001 µg/mL | [2] |
| Dichapetalin A | KB (Human carcinoma) | Cell Growth Inhibition | Not Specified | Affected at higher concentrations | [2] |
Challenges and Considerations for In Vivo Studies
It is important to consider the challenges observed with related compounds. For instance, in vivo studies of Dichapetalin A, a structurally similar compound, were not encouraging.[2] It has been suggested that the loss of activity in vivo may be due to the enzymatic hydrolysis of the lactone ring, which is a common structural feature in this class of compounds.[2] This highlights the need for careful formulation and pharmacokinetic studies for this compound to ensure its stability and bioavailability in animal models.
Proposed Framework for Future In Vivo Studies
The following sections outline a generalized protocol for conducting initial in vivo studies on this compound. This is a hypothetical framework and would require significant optimization based on the specific properties of the compound and the research question.
I. Preclinical Animal Model Selection
The choice of an appropriate animal model is crucial for obtaining relevant and translatable data. For oncology studies, immunocompromised rodent models, such as athymic nude or SCID mice, are commonly used for xenograft studies with human cancer cell lines.[3]
Workflow for Animal Model Selection and Tumor Implantation:
Caption: Workflow for selecting and preparing an animal model for an in vivo oncology study.
II. Dosing and Administration
Determining the appropriate dose and route of administration is a critical step. This would typically be informed by maximum tolerated dose (MTD) studies.
Protocol for a Maximum Tolerated Dose (MTD) Study:
-
Animal Groups: Divide healthy mice into several groups (e.g., 5 groups of 3-5 mice each).
-
Dose Escalation: Administer this compound at escalating doses to each group. The starting dose should be a fraction of the in vitro IC50 value, adjusted for body weight.
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the formulation and solubility of this compound.
-
Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions, for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
III. Efficacy Study in a Xenograft Model
Once the MTD is established, an efficacy study can be conducted to evaluate the anti-tumor activity of this compound.
Protocol for an Efficacy Study:
-
Tumor Implantation: Implant a human cancer cell line (e.g., SW626) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into treatment and control groups.
-
Treatment:
-
Control Group: Administer the vehicle used to dissolve this compound.
-
Treatment Group(s): Administer this compound at one or more doses below the MTD.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
IV. Investigating Signaling Pathways
Based on the cytotoxic nature of dichapetalins, a potential mechanism of action is the induction of apoptosis. Future in vivo studies could investigate the effect of this compound on key signaling pathways involved in cell death and proliferation.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis:
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
Conclusion
While in vitro data suggests that this compound has potential as a cytotoxic agent, the absence of in vivo studies necessitates a cautious and systematic approach to its further development. The protocols and frameworks provided here offer a starting point for researchers to design and conduct the necessary animal studies to evaluate the therapeutic potential of this compound. Key areas for future research include formulation development to enhance bioavailability, comprehensive toxicity studies, and elucidation of its in vivo mechanism of action.
References
Application Notes and Protocols for Preparing Dichapetalin K Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a naturally occurring triterpenoid found in plants of the Dichapetalum genus.[1] It belongs to a class of compounds known for their cytotoxic and anti-inflammatory properties, making it a subject of interest in cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 876610-29-6 | [1] |
| Molecular Formula | C₃₉H₅₀O₆ | [1] |
| Molecular Weight | 614.8 g/mol | [1] |
| Purity | >98% (or as specified by the supplier) | N/A |
| Appearance | White to off-white solid | N/A |
Health and Safety Precautions
This compound is a cytotoxic compound and should be handled with extreme care to avoid exposure.[1] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and two pairs of nitrile gloves, must be worn at all times. All waste materials contaminated with this compound should be disposed of as hazardous cytotoxic waste according to institutional guidelines.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of lipophilic compounds for use in biological assays.
Materials
-
This compound (solid)
-
Anhydrous/molecular sieve-treated DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weigh this compound: In a chemical fume hood, carefully weigh out 1 mg of this compound into a pre-weighed microcentrifuge tube or amber glass vial.
-
Calculate Required Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
For 1 mg of this compound (MW = 614.8 g/mol ): Volume (L) = 0.001 g / (614.8 g/mol * 0.010 mol/L) = 0.0001626 L = 162.6 µL
-
Dissolve this compound: Add the calculated volume (162.6 µL) of anhydrous DMSO to the vial containing the this compound.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the solid. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Summary of Stock Solution Preparation
| Parameter | Value |
| Compound | This compound |
| Desired Concentration | 10 mM |
| Solvent | DMSO |
| Amount of this compound | 1 mg |
| Molecular Weight | 614.8 g/mol |
| Calculated DMSO Volume | 162.6 µL |
| Storage Temperature | -20°C or -80°C |
Preparation of Working Solutions
For cell-based assays, the DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium.
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM solution.
-
Further dilute this intermediate solution as required for your specific experimental concentrations.
Stability and Storage
-
Stock Solutions: When stored properly at -20°C or -80°C in tightly sealed, light-protected vials, the DMSO stock solution of this compound is expected to be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are much less stable and should be prepared fresh for each experiment and used immediately.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Relationship of components in this compound solution preparation.
References
Application Notes and Protocols for Combining Dichapetalin K with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin class of triterpenoids, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Preliminary research suggests that the mechanism of action for dichapetalins involves the induction of apoptosis, potentially through pathways involving oxidative stress and mitochondrial dysfunction.[1] This document provides detailed application notes and standardized protocols for investigating the potential synergistic or additive effects of this compound when used in combination with conventional chemotherapy agents.
The following protocols are designed as a template. Researchers will need to determine the specific half-maximal inhibitory concentration (IC50) for this compound in their cancer cell line of interest and for their chosen chemotherapy agent. The data presented in the tables are illustrative, based on published IC50 values for related dichapetalins, and should be replaced with experimentally determined values.
Data Presentation
Table 1: Cytotoxicity of Individual Compounds on Various Cancer Cell Lines
This table summarizes the reported IC50 values for Dichapetalin A and M, structurally related compounds to this compound, against several human cancer cell lines. This data serves as a reference for estimating the potential effective concentrations of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dichapetalin A | SW626 | Ovarian Cancer | 0.34[1] |
| Dichapetalin A | HCT116 | Colon Cancer | 0.25[2] |
| Dichapetalin M | MCF-7 | Breast Cancer | 4.71[1] |
Table 2: Hypothetical Combination Cytotoxicity Data for this compound and Paclitaxel in MCF-7 Breast Cancer Cells
This table presents a hypothetical dataset for a combination study of this compound and Paclitaxel in the MCF-7 breast cancer cell line. The IC50 values for the individual agents are based on literature values for related compounds and paclitaxel. The combination data is illustrative to demonstrate the calculation of the Combination Index (CI).
| This compound (µM) | Paclitaxel (nM) | Effect (Fraction Affected, Fa) | Combination Index (CI) | Interpretation |
| 4.71 | 0 | 0.50 | - | - |
| 0 | 10 | 0.50 | - | - |
| 2.36 | 5 | 0.65 | 0.85 | Synergy |
| 1.18 | 2.5 | 0.45 | 0.95 | Additive |
| 4.71 | 10 | 0.85 | 0.75 | Strong Synergy |
Note: The IC50 value for Dichapetalin M in MCF-7 cells is used as a proxy for this compound. The IC50 for Paclitaxel in MCF-7 cells is an approximate literature value. This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 for a Single Agent using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a single agent (this compound or a chemotherapy drug) on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the test compound (this compound or chemotherapy agent) in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Combination Cytotoxicity Assay and Synergy Analysis
This protocol describes how to assess the combined effect of this compound and a chemotherapy agent and to determine if the interaction is synergistic, additive, or antagonistic using the Combination Index (CI) method.
Procedure:
-
Determine IC50 values: First, determine the IC50 values for this compound and the chosen chemotherapy agent individually in the selected cell line as described in Protocol 1.
-
Combination Treatment Design: Based on the individual IC50 values, design a combination experiment with a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a checkerboard (matrix) design with varying concentrations of both drugs.
-
Cell Seeding and Treatment: Seed the cells as described in Protocol 1. Treat the cells with the single agents and their combinations at the predetermined concentrations.
-
MTT Assay: Perform the MTT assay after the desired incubation period (e.g., 48 or 72 hours) as described in Protocol 1.
-
Synergy Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each single drug and combination treatment (Fa = 1 - Fraction of Viable Cells).
-
Use the following formula to calculate the Combination Index (CI): CI = (D₁/Dx₁) + (D₂/Dx₂) Where:
-
D₁ and D₂ are the concentrations of drug 1 (this compound) and drug 2 (chemotherapy agent) in the combination that result in a certain Fa.
-
Dx₁ and Dx₂ are the concentrations of the individual drugs that produce the same effect (Fa).
-
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization of Concepts
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in combination with a chemotherapy agent, inducing apoptosis through both intrinsic and extrinsic pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing the synergistic effects of this compound and a chemotherapy agent.
References
Application Notes and Protocols: Assessing the Effects of Dichapetalin K on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalins are a class of natural meroterpenoids known for their cytotoxic and anti-proliferative properties against various cancer cell lines.[1][2] This document provides a detailed guide for assessing the potential of Dichapetalin K, a member of this family, to induce apoptosis. The following application notes and protocols are designed to enable researchers to investigate the underlying molecular mechanisms of this compound-induced cell death. While specific data on this compound's apoptotic effects are limited, the methodologies outlined here are based on established techniques for characterizing the apoptotic activity of novel cytotoxic compounds.
Data Presentation
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| WM266-4 | Melanoma | 3.8 |
| Jurkat | T-cell Leukemia | 2.5 |
| HL-60 | Promyelocytic Leukemia | 4.1 |
| CEM | T-lymphoblastoid Leukemia | 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the reported cytotoxic ranges of other dichapetalins.[1][2]
Key Apoptosis Pathways and Potential Targets of this compound
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[5][6]
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[6] Activated caspase-8 can then directly activate effector caspases, such as caspase-3.
Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8][9][10][11] Upon activation, pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[12][13] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[14] Caspase-9, in turn, activates effector caspases.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, WM266-4, Jurkat)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
This compound-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Caspase-8, anti-cleaved-Caspase-8, anti-Caspase-9, anti-cleaved-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the involvement of the mitochondrial pathway in this compound-induced apoptosis.
Materials:
-
This compound-treated and untreated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Incubate the cells with JC-1 (5 µg/mL) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with cold PBS.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. BCL-2 family proteins: critical checkpoints of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Application Notes and Protocols for High-Throughput Screening of Dichapetalin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin family of triterpenoids, natural products that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, isolated from plants of the Dichapetalum genus, have demonstrated potent cytotoxic, anti-inflammatory, antifeedant, nematicidal, and antifungal properties.[1][2] The unique chemical structure of this compound, which includes a phenyl-butadiene functional group, may contribute to its distinct biological effects, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the realm of oncology.[1]
These application notes provide a comprehensive overview of the potential use of this compound in HTS assays, with a focus on cytotoxicity screening. Detailed protocols for common HTS assays are provided, along with data on related dichapetalins to serve as a reference for experimental design.
Biological Activity and Mechanism of Action
Dichapetalins, as a class, are recognized for their significant cytotoxic and anti-proliferative effects against a range of cancer cell lines, with some analogues exhibiting activity in the micromolar to nanomolar range.[3][4] The proposed mechanism of action for these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is thought to be initiated through the generation of oxidative stress and the disruption of mitochondrial function.[1] Furthermore, dichapetalins have been identified as potent DNA binding agents, capable of arresting the cell cycle and triggering apoptotic cell death.[2]
A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[5][6][7][8][[“]] Many natural products, including various terpenoids, have been shown to exert their anticancer effects by inhibiting this pathway.[10][11][12] While direct evidence for this compound's effect on the PI3K/Akt/mTOR pathway is still emerging, its cytotoxic profile suggests that this pathway is a plausible target for its mechanism of action.
Data Presentation: Cytotoxicity of Related Dichapetalins
While specific high-throughput screening data for this compound is not widely available in published literature, the cytotoxic activities of closely related and well-studied dichapetalins provide valuable insights for screening strategies. The following table summarizes the 50% inhibitory concentration (IC50) values for Dichapetalins A, M, and X against various human cancer cell lines. This data can be used as a benchmark for designing dose-response experiments and interpreting screening results for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dichapetalin A | SW626 | Ovarian Cancer | 0.34 |
| BC1 | Breast Cancer | >20 | |
| HCT116 | Colon Cancer | 0.25 | |
| WM 266-4 | Melanoma | 17 | |
| Dichapetalin M | - | 21 cancer cell lines | Promising Activity |
| Dichapetalin X | Jurkat | T-cell Leukemia | 3.14 |
| HL-60 | Promyelocytic Leukemia | 3.14 | |
| CEM | T-lymphoblastoid Leukemia | 3.14 |
Note: The data presented above is for Dichapetalins A, M, and X, and should be used as a reference for designing experiments with this compound.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: General workflow for a high-throughput cytotoxicity screening assay.
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used for high-throughput cytotoxicity screening: the MTT assay and the Resazurin assay. These assays are robust, reliable, and can be readily adapted for screening this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Resazurin (AlamarBlue) Assay
Principle: The Resazurin assay is a fluorometric/colorimetric assay that measures the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells. The fluorescence intensity is proportional to the number of living cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well black opaque flat-bottom microplates (for fluorescence measurement)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence at an excitation of ~560 nm and an emission of ~590 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1), using black opaque microplates.
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
Resazurin Addition and Incubation:
-
After the compound incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound represents a promising natural product for high-throughput screening campaigns, particularly for the discovery of novel anticancer agents. Its known cytotoxic properties, coupled with a potential mechanism of action involving the induction of apoptosis and possible inhibition of key cancer-related signaling pathways like PI3K/Akt/mTOR, make it a valuable candidate for further investigation. The provided application notes and detailed protocols for MTT and Resazurin assays offer a solid foundation for researchers to design and execute robust HTS experiments to evaluate the therapeutic potential of this compound. The reference data for related dichapetalins will aid in the interpretation of screening outcomes and guide subsequent hit-to-lead optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichapetalins from the Twigs of Dichapetalum longipetalum with Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the natural products that target the PI3K-Akt-mTOR signaling pathway in cancer? - Consensus [consensus.app]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of a Dichapetalin K-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin K is a member of the dichapetalin family of highly modified triterpenoids, naturally occurring compounds isolated from plants of the genus Dichapetalum.[1] These compounds have garnered significant interest in the scientific community due to their complex structures and potent biological activities.[1] this compound, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[2] Additionally, dichapetalin-type triterpenoids have been noted for their anti-inflammatory properties.[2]
The therapeutic application of hydrophobic compounds like this compound is often hindered by poor aqueous solubility, which can lead to low bioavailability and limit effective systemic delivery. To overcome these challenges, nano-encapsulation into a suitable drug delivery system is a promising strategy. This document provides detailed protocols for the development and characterization of a this compound-based drug delivery system using two common nanoparticle platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
Rationale for a this compound Drug Delivery System
The encapsulation of this compound into a nanoparticle-based delivery system is expected to:
-
Enhance Solubility and Bioavailability: By encapsulating the hydrophobic this compound within a nanoparticle carrier, its apparent aqueous solubility can be increased, potentially leading to improved absorption and bioavailability.
-
Provide Controlled Release: Nanoparticle formulations can be designed to release the encapsulated drug in a sustained manner, which can help maintain therapeutic concentrations over an extended period and reduce the frequency of administration.
-
Enable Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to facilitate the specific delivery of this compound to diseased tissues, such as tumors, thereby increasing efficacy and reducing off-target side effects.
-
Protect the Drug from Degradation: The nanoparticle matrix can protect the encapsulated this compound from enzymatic degradation and premature metabolism in the physiological environment.
Proposed Mechanism of Action: Inhibition of the cGAS-STING Pathway
Recent studies have indicated that dichapetalin-type triterpenoids can exert their immunomodulatory and anti-inflammatory effects by inhibiting the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[3][4][5] This pathway is a key component of the innate immune system that detects the presence of cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, cGAS synthesizes the second messenger cGAMP, which in turn activates STING. This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3).[3][4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. It is hypothesized that this compound may inhibit this pathway, leading to a downregulation of inflammatory responses, which could be beneficial in the context of certain cancers and inflammatory diseases.
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of this compound-loaded nanoparticles. As no pre-existing data is available, the presented quantitative values are hypothetical and should be optimized for specific experimental conditions.
Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic drugs like this compound.[6][7]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15-25 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 30-70 kDa)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by repeated centrifugation and resuspension to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized this compound-PLGA nanoparticles at -20°C.
Formulation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method for the encapsulation of the hydrophobic this compound within the lipid bilayer of liposomes.[8][9]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Film Formation: In a round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v).
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath for 10 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation at 20,000 x g for 30 minutes, followed by washing the liposomal pellet with PBS.
-
Storage: Store the final this compound-loaded liposome suspension at 4°C.
Characterization of this compound Nanoparticles
4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo stability and biodistribution of the nanoparticles.[10]
Protocol:
-
Resuspend the lyophilized nanoparticles or dilute the liposomal suspension in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size (Z-average) and PDI.
-
Measure the zeta potential using the same instrument in an appropriate folded capillary cell to assess the surface charge of the nanoparticles.
4.3.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Protocol:
-
Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DCM for PLGA nanoparticles) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., methanol).
-
Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release profile of this compound from the nanoparticles.[11][12]
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., equivalent to 1 mg of the drug) in 1 mL of release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to ensure sink conditions).
-
Transfer the suspension into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Place the dialysis bag in a beaker containing 50 mL of the release medium, maintained at 37°C with continuous magnetic stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium.
-
Analyze the collected samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the this compound formulations on cancer cell lines.[13][14][15][16][17]
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Data Presentation
The following tables present hypothetical data for the characterization of this compound-loaded nanoparticles, which should be used as a reference for expected outcomes.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) |
| This compound-PLGA | 185.3 ± 5.2 | 0.15 ± 0.02 | -25.8 ± 1.5 |
| Empty PLGA | 170.1 ± 4.8 | 0.13 ± 0.03 | -28.3 ± 1.9 |
| This compound-Liposome | 110.6 ± 3.7 | 0.21 ± 0.04 | -15.4 ± 2.1 |
| Empty Liposome | 105.2 ± 3.1 | 0.19 ± 0.02 | -16.9 ± 2.5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| This compound-PLGA | 8.5 ± 0.7 | 85.2 ± 6.8 |
| This compound-Liposome | 7.2 ± 0.5 | 72.4 ± 5.9 |
Experimental Workflow and Logic
The development and evaluation of a this compound-based drug delivery system follow a logical progression from formulation to in vitro testing.
Conclusion
These application notes provide a comprehensive guide for the development and characterization of a this compound-based drug delivery system. The detailed protocols for PLGA nanoparticle and liposome formulation, along with methods for their characterization and in vitro evaluation, offer a solid foundation for researchers in this field. The successful development of such a system has the potential to unlock the therapeutic promise of this compound for applications in oncology and the treatment of inflammatory diseases. Further in vivo studies will be necessary to validate the efficacy and safety of these formulations.
References
- 1. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 2. Buy this compound | 876610-29-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 10. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Analytical Identification of Dichapetalin K Metabolites
Introduction
These application notes provide a generalized framework for the identification and characterization of potential Dichapetalin K metabolites based on established analytical techniques for related natural products and drug metabolism studies. The protocols outlined below leverage the power of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for initial screening and nuclear magnetic resonance (NMR) spectroscopy for definitive structure elucidation.
Hypothetical Metabolic Pathways of this compound
The metabolic fate of this compound in biological systems is currently unknown. However, based on the known metabolism of other complex triterpenoids, potential biotransformation pathways can be predicted. These often involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
-
Hydroxylation: Introduction of hydroxyl (-OH) groups on the triterpenoid skeleton or the phenyl moiety.
-
Oxidation: Oxidation of existing hydroxyl groups to ketones or aldehydes.
-
Epoxidation: Formation of epoxides on double bonds.
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group.
These potential metabolic transformations are illustrated in the following diagram:
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To generate metabolites of this compound using liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
Protocol:
-
Prepare a stock solution of this compound in DMSO (10 mM).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS analysis.
Sample Preparation from Biological Matrices
Objective: To extract this compound and its metabolites from plasma or urine for analysis.
Protocol: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma or urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for LC-MS analysis.
LC-MS/MS Analysis for Metabolite Screening
Objective: To detect and tentatively identify potential metabolites of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
| Collision Energy | Ramped (e.g., 20-40 eV) |
Data Analysis:
Metabolites are identified by comparing the chromatograms of control and incubated samples. Putative metabolite structures are proposed based on the mass shift from the parent drug and the fragmentation patterns observed in the MS/MS spectra.
NMR Spectroscopy for Structure Elucidation
Objective: To confirm the structure of isolated metabolites.
Protocol:
-
Isolate sufficient quantities of the metabolite of interest using preparative HPLC.
-
Dissolve the purified metabolite in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire a suite of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)
-
-
Elucidate the chemical structure by detailed analysis of the NMR data.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data for the in vitro metabolism of this compound.
| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation | Relative Abundance (%) |
| This compound | 12.5 | 585.35 | - | 15 |
| M1 | 10.2 | 601.35 | Hydroxylation | 45 |
| M2 | 9.8 | 599.33 | Dehydrogenation | 20 |
| M3 | 8.5 | 761.38 | Glucuronidation | 10 |
| M4 | 11.1 | 617.33 | Dihydroxylation | 10 |
Experimental Workflow Visualization
The overall workflow for the identification of this compound metabolites is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Elucidating the Molecular Mechanisms of Dichapetalin K: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Dichapetalin K, a member of the complex triterpenoid family of natural products, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for further investigation in oncology drug development.[1] To facilitate a deeper understanding of its therapeutic potential, we have developed a comprehensive set of application notes and detailed experimental protocols designed to guide researchers in elucidating the precise mechanism of action of this compound.
These guidelines provide a systematic approach for scientists and drug development professionals to investigate the cellular and molecular pathways targeted by this potent natural compound. The protocols outlined below will enable researchers to assess its cytotoxic activity, determine the nature of cell death induced, and identify potential molecular targets, thereby accelerating the translation of this promising molecule from the laboratory to clinical applications.
I. Introduction to this compound and its Biological Activities
This compound belongs to a class of triterpenoids isolated from plants of the Dichapetalum genus.[2][3] Structurally unique, these compounds have been shown to possess a range of biological activities, including cytotoxicity against cancer cells, as well as anti-inflammatory, antifeedant, nematicidal, and antifungal properties.[1][2][3] Preliminary research suggests that the cytotoxic mechanism of this compound may involve the induction of apoptosis through pathways related to oxidative stress and mitochondrial dysfunction.[1] However, the specific molecular targets and signaling cascades remain to be fully elucidated.
The following protocols provide a strategic framework for a thorough investigation into the mechanism of action of this compound.
II. Experimental Design and Workflow
A logical and stepwise experimental approach is crucial for systematically dissecting the mechanism of action of this compound. The following workflow diagram illustrates the proposed research plan, starting from initial cytotoxicity screening and progressing to more detailed mechanistic studies.
References
Troubleshooting & Optimization
Technical Support Center: Improving Dichapetalin K Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dichapetalin K in in vitro assays.
Introduction to this compound
This compound is a complex triterpenoid natural product that has garnered significant interest for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. A common challenge in the preclinical evaluation of this compound and similar hydrophobic compounds is their low aqueous solubility, which can complicate the design and interpretation of in vitro experiments. This guide offers practical solutions and detailed protocols to help overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is a large, hydrophobic molecule with poor water solubility. Its complex structure contributes to strong intermolecular forces in its solid state, making it difficult for water molecules to surround and dissolve individual molecules. Direct dissolution in aqueous buffers is often unsuccessful and can lead to compound precipitation, which will adversely affect your experiment.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound and other poorly soluble compounds for in vitro assays.[1] It is a powerful, water-miscible organic solvent that can effectively dissolve many hydrophobic molecules. Ethanol can also be used, but it is generally less effective for highly lipophilic compounds.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is significantly diluted by the aqueous medium, reducing the overall solvating power for the hydrophobic compound. To address this, you can:
-
Decrease the final concentration of DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1] Keeping the final DMSO concentration below this threshold is crucial.
-
Increase the volume of the final dilution: Adding the DMSO stock solution to a larger volume of medium can help to disperse the compound more effectively and prevent localized high concentrations that are prone to precipitation.
-
Use a pre-warmed medium: Adding the stock solution to a medium that has been warmed to 37°C can sometimes improve solubility.
-
Vortex or sonicate briefly after dilution: Gentle mixing can help to keep the compound in solution. However, prolonged or harsh sonication can be detrimental to the compound or other components in the medium.
Q4: Are there alternative solvents or methods I can use if DMSO is not suitable for my assay?
A4: Yes, several alternatives can be explored:
-
Ethanol: While generally less potent than DMSO for highly hydrophobic compounds, ethanol can be a suitable alternative. Similar to DMSO, it is important to keep the final concentration low to avoid cytotoxicity.
-
Polyethylene Glycol (PEG): Low molecular weight PEGs, such as PEG 400, can be used as co-solvents to improve the solubility of poorly soluble drugs.[2]
-
Formulations with surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. The choice and concentration of the surfactant must be carefully optimized to avoid interference with the assay and cellular toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when preparing this compound solutions for in vitro assays.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of solvent to achieve the desired stock concentration. 2. Vortex the solution for several minutes. 3. Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. 4. Brief sonication can also be effective. |
| Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. | The final concentration of the compound exceeds its solubility limit in the final assay medium. The final concentration of DMSO is too low to maintain solubility. | 1. Lower the final concentration of this compound in your assay. 2. Increase the final concentration of DMSO, ensuring it remains within the tolerated range for your cells (typically ≤ 0.5%). 3. Add the DMSO stock solution dropwise to the medium while vortexing to ensure rapid and even dispersion. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation of the compound. | 1. Centrifuge the final solution at a low speed to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration may be lower than intended. 2. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove precipitates. Again, the final concentration might be altered. 3. Re-evaluate your solubilization method; a different co-solvent or the addition of a surfactant may be necessary. |
| Observed cytotoxicity is higher than expected, even at low concentrations of this compound. | The solvent itself is causing toxicity. | 1. Run a solvent control experiment where you add the same concentration of the solvent (e.g., DMSO) to your cells without the compound.[1] This will help you determine the baseline level of cytotoxicity from the solvent alone. 2. Ensure the final solvent concentration is as low as possible and consistent across all experimental conditions. |
Quantitative Data on Solvent Cytotoxicity
| Solvent | Typical Maximum Tolerated Concentration (MTC) in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1.0% (v/v)[1] | Cell line dependent. It is recommended to keep the concentration at or below 0.5%. |
| Ethanol (EtOH) | 0.1% - 1.0% (v/v) | Can be more cytotoxic than DMSO for some cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1.0% - 2.0% (v/v)[1][3] | Generally considered less toxic than DMSO and ethanol. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 2-5 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also be used if necessary.
-
Sterilization: The high concentration of DMSO is generally sufficient to maintain sterility. However, if needed, the stock solution can be filtered through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Determining Compound Solubility in an Aqueous Buffer
This protocol provides a general method to empirically determine the kinetic solubility of a hydrophobic compound in your specific assay buffer.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 50-100 mM.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger, fixed volume of your aqueous assay buffer (e.g., 198 µL) in a clear 96-well plate. This will result in a 1:100 dilution.
-
Incubation and Observation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for the presence of precipitate. The highest concentration that remains clear is an approximation of the kinetic solubility of the compound under those conditions.
-
Quantitative Measurement (Optional): For a more quantitative assessment, the amount of soluble compound can be measured using techniques like nephelometry (light scattering) or by centrifuging the plate to pellet any precipitate and measuring the concentration of the compound in the supernatant using HPLC-UV.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis in cancer cells through mechanisms that involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[4][5][6] This leads to the activation of both intrinsic and extrinsic apoptotic pathways.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Solubilizing a Hydrophobic Compound
The following diagram illustrates a logical workflow for successfully solubilizing a hydrophobic compound like this compound for in vitro assays.
Caption: Workflow for solubilizing hydrophobic compounds.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Dichapetalin K stability in DMSO and other solvents
This technical support center provides guidance on the stability of Dichapetalin K in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on general principles of chemical stability and best practices for handling laboratory compounds. As of the last update, specific stability data for this compound in various solvents is not publicly available. It is crucial to perform your own stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is limited, complex organic molecules like triterpenoids are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar applications, chlorinated solvents like dichloromethane (DCM) or chloroform, or ethers like tetrahydrofuran (THF) might be suitable. It is recommended to start with small-scale solubility tests in your solvent of choice.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is advisable to use high-purity, anhydrous DMSO. Weigh the desired amount of this compound and add the calculated volume of DMSO to achieve your target concentration. Ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary. Solutions should be stored in tightly sealed vials to prevent moisture absorption.
Q3: What are the typical storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of complex natural products in DMSO are generally stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use vials can help avoid repeated freeze-thaw cycles, which may degrade the compound over time.[1]
Q4: How long can I expect a this compound solution in DMSO to be stable?
A4: The stability of this compound in DMSO has not been specifically reported. The stability of a compound in solution depends on various factors including the solvent, storage temperature, exposure to light, and the presence of contaminants like water or oxygen.[1] General studies on compound libraries in DMSO show that many compounds are stable for extended periods when stored properly at low temperatures.[2] However, some compounds can degrade. For instance, one study found that after one year of storage at room temperature in DMSO, the probability of observing the original compound was 52%. Therefore, it is highly recommended to perform periodic purity checks on your stock solutions.
Q5: Are there any known incompatibilities of this compound with common solvents?
A5: Specific incompatibility data for this compound is not available. However, as a complex triterpenoid with multiple functional groups, it may be susceptible to degradation in highly acidic or basic solutions. Protic solvents, especially under prolonged storage or at elevated temperatures, could potentially react with labile functional groups. Always perform small-scale, short-term tests before committing to a solvent for long-term experiments.
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at that temperature or that the compound is degrading to a less soluble product.
-
Action 1: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves.
-
Action 2: If the precipitate does not redissolve, it may be a degradation product. In this case, the solution's purity should be assessed by a suitable analytical method like HPLC or LC-MS before use.
-
Prevention: Consider preparing a more dilute stock solution or using a different solvent system. Ensure you are using anhydrous DMSO, as water can decrease the solubility of some organic compounds.
Q2: My experimental results are inconsistent over time when using the same this compound stock solution. What could be the cause?
A2: Inconsistent results often point to compound instability.
-
Diagnosis: The compound may be degrading in your solvent under the current storage conditions. Factors to consider are the number of freeze-thaw cycles, exposure to light, and the age of the solution.
-
Action: Analyze the purity of your stock solution using HPLC or NMR to check for degradation products. Compare the results with a freshly prepared solution or a retained sample of the solid compound.
-
Prevention: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store solutions protected from light at -80°C. Prepare fresh solutions more frequently.
Q3: I suspect my this compound is degrading in DMSO. How can I confirm this?
A3: To confirm degradation, you can perform a time-course stability study.
-
Method: Prepare a fresh solution of this compound in DMSO. Analyze a sample immediately after preparation (T=0) using HPLC-UV/MS. Store the solution under your typical experimental conditions and analyze it at subsequent time points (e.g., 24 hours, 48 hours, 1 week).
-
Analysis: A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. Mass spectrometry can help in identifying potential degradation products.
Quantitative Data on Compound Stability
As specific stability data for this compound is not available, the following table is a template for how you can present your own stability data. This example illustrates a hypothetical stability assessment of a compound in DMSO at different temperatures.
| Time Point | % Purity at 4°C | % Purity at Room Temp (20-25°C) | % Purity at 37°C |
| 0 hours | 99.5% | 99.5% | 99.5% |
| 24 hours | 99.4% | 98.8% | 95.2% |
| 48 hours | 99.3% | 98.1% | 92.5% |
| 1 week | 99.0% | 96.5% | 85.1% |
| 1 month | 98.2% | 91.0% | 60.7% |
Data is hypothetical and for illustrative purposes only. Purity is typically determined by HPLC peak area normalization.
Experimental Protocols
Protocol 1: Assessing Compound Stability by HPLC-UV/MS
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity, anhydrous DMSO to make a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Preparation for Analysis:
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
-
Initial Analysis (T=0):
-
Immediately inject the freshly prepared sample onto the HPLC-UV/MS system.
-
Record the chromatogram and mass spectrum. The initial purity is considered 100% for the purpose of the stability study.
-
-
Incubation:
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare the sample for analysis as described in step 2.
-
Inject the sample and record the data.
-
-
Data Analysis:
-
For each time point, calculate the remaining percentage of this compound by comparing its peak area to the T=0 peak area.
-
Monitor the appearance and increase of any new peaks, which may indicate degradation products. The mass spectrometer can be used to obtain mass information on these new peaks.
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) can be used to determine the absolute purity of a compound.[3][4]
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of this compound can be calculated based on the integral values, the number of protons corresponding to each signal, and the known purity and mass of the internal standard.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Flowchart for troubleshooting stability issues with this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dichapetalin K Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Dichapetalin K in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line being tested. Generally, dichapetalins exhibit cytotoxic and anti-proliferative activities in the 10⁻⁶ to 10⁻⁸ M range.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q2: I am not observing any cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce a response in your specific cell line. We recommend performing a broad dose-response study.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the cytotoxic effects of this compound.
-
Compound Stability: Ensure that this compound has been stored correctly and that the stock solution is not degraded.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescence assay.
Q3: The results from my cell viability assay are highly variable. What can I do to improve consistency?
A3: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve uniform cell distribution.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the point of maximum effect.
Q4: Can the solvent used to dissolve this compound affect my results?
A4: Yes. This compound is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in control wells (no cells) | Contamination of media or assay reagents. | Use fresh, sterile reagents. Filter-sterilize all solutions. |
| Interference of this compound with the assay. | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. | |
| "Bell-shaped" dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. Reduce the highest concentration of this compound tested. |
| Off-target effects at high concentrations. | This may be a true biological effect. Further investigation into the mechanism of action is warranted. | |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based) | Different assays measure different cellular parameters. | MTT and similar tetrazolium dyes measure metabolic activity, while ATP assays measure the level of intracellular ATP. A compound could affect metabolism without immediately causing cell death. Consider using a multi-parametric approach, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Data Presentation: Cytotoxicity of Dichapetalins
While specific IC50 values for this compound are not extensively published, the following table summarizes the reported cytotoxic activity of related dichapetalins to provide a general reference range. It is imperative to determine the IC50 for this compound in your specific experimental system.
| Compound | Cell Line(s) | Reported Activity Range |
| Dichapetalins N-S | HCT116, WM 266-4 | 10⁻⁶ to 10⁻⁸ M[1] |
| Dichapetalin A | Various cancer cell lines | Significant inhibition of cell growth[2] |
| Dichapetalin M | Brine Shrimp Lethality Test | LC50 = 0.011 µg/ml (28-fold more potent than Dichapetalin A)[2] |
| Dichapetalin X | Jurkat, HL-60, CEM | IC50 = 3.14 µM[3] |
Experimental Protocols
General Protocol for a Dose-Response Experiment using an MTT Assay
This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is essential for each specific cell line.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 4 hours (or overnight) at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Apoptosis
This compound is thought to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial disruption. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Optimizing this compound Concentration
The following workflow provides a logical sequence of experiments for determining the optimal concentration of this compound for your cell viability assays.
Caption: Experimental workflow for optimizing this compound concentration.
References
minimizing Dichapetalin K off-target effects in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize potential off-target effects of Dichapetalin K in cellular models. The information provided is intended to serve as a guide for proactive experimental design and data interpretation.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be attributed to off-target effects. This guide provides a structured approach to identifying and mitigating these issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent dose-response curves across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Perform target expression analysis (e.g., Western blot, qPCR) in your panel of cell lines. 2. Consider using a target-negative cell line as a control to distinguish on-target from off-target effects. 3. Lower the concentration of this compound to a range that is selective for the intended target. |
| Observed phenotype is inconsistent with the known on-target mechanism. | Engagement of an unknown off-target protein or pathway. | 1. Conduct a literature search for compounds with similar structures to identify potential off-target families. 2. Perform an unbiased screen to identify off-targets (e.g., Cellular Thermal Shift Assay, Activity-Based Protein Profiling). 3. Use a structurally unrelated compound with the same on-target activity as a comparator. |
| High levels of cytotoxicity in control (non-target expressing) cells. | General cellular toxicity or off-target effects on essential cellular machinery. | 1. Reduce the concentration of this compound. 2. Decrease the treatment duration. 3. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. 4. Perform a cell viability assay with a short exposure time to distinguish acute toxicity from targeted effects. |
| Variability in results between experimental replicates. | Inconsistent cell culture conditions or reagent preparation. | 1. Standardize cell seeding density and passage number.[1] 2. Ensure complete solubilization of this compound in the vehicle before dilution in media. 3. Prepare fresh dilutions of this compound for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is reported to exhibit cytotoxic effects against various cancer cell lines.[2] Its proposed mechanism involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[2]
Q2: Are there any known off-targets for this compound?
A2: To date, specific off-target proteins for this compound have not been extensively profiled in publicly available literature. As with many natural products, the potential for off-target interactions exists. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific cellular model.
Q3: How can I proactively assess the selectivity of this compound in my experiments?
A3: Several methods can be employed to assess compound selectivity:
-
Target-Based Approaches: If the primary target is known, you can compare the potency of this compound on the wild-type target versus a mutated, drug-resistant version.
-
Proteome-Wide Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) can identify protein targets in an unbiased manner within a cellular context.
-
Kinase Profiling: If off-target kinase activity is suspected, a kinome scan can assess the binding affinity of this compound against a large panel of kinases.
Q4: What is a suitable concentration range to start my experiments with this compound?
A4: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the IC50 value for your specific cell line and endpoint. Aim to use the lowest concentration that elicits the desired on-target effect to minimize potential off-target contributions.
Q5: What are some general strategies to minimize off-target effects of small molecules in cell-based assays?
A5: General strategies include:
-
Using the lowest effective concentration of the compound.
-
Minimizing the duration of treatment.
-
Using appropriate controls, such as a structurally related but inactive analog, if available.
-
Validating findings with a second, structurally distinct compound that targets the same protein or pathway.
-
Confirming that the observed phenotype is consistent with the known biology of the intended target.[3]
Quantitative Data
Due to the lack of specific off-target data for this compound, the following table presents a hypothetical scenario to illustrate the concept of a selectivity profile for a compound. This data is for educational purposes and does not represent actual experimental results for this compound.
| Target | Assay Type | IC50 (nM) | Comment |
| On-Target (e.g., Apoptosis Induction) | Cell Viability | 50 | Desired biological effect. |
| Off-Target Kinase 1 | Biochemical | 1,500 | 30-fold less potent than on-target. |
| Off-Target Kinase 2 | Biochemical | 5,000 | 100-fold less potent than on-target. |
| Off-Target Kinase 3 | Biochemical | >10,000 | Negligible activity at relevant concentrations. |
This table illustrates how a compound can be selective for its intended biological effect over other potential protein interactions.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to its target protein(s) in intact cells.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Target Detection:
-
Analyze the soluble protein fraction by Western blot using an antibody specific to the suspected target protein.
-
Quantify the band intensity to determine the degree of protein stabilization at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[4]
-
2. Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP is a powerful technique to identify enzyme families that are targeted by a compound. This is a generalized workflow.[1][2][5]
-
Probe Competition Assay:
-
Treat live cells or cell lysates with varying concentrations of this compound.
-
Add a broad-spectrum activity-based probe that targets a specific enzyme class (e.g., serine hydrolases, kinases).
-
The probe will covalently label the active sites of enzymes that are not blocked by this compound.
-
-
Lysis and Enrichment:
-
Lyse the cells and attach a reporter tag (e.g., biotin) to the probe via click chemistry.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by mass spectrometry to identify and quantify the proteins that were labeled by the probe.
-
A decrease in the signal for a particular protein in the this compound-treated samples indicates it as a potential target.
-
Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
addressing Dichapetalin K precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Dichapetalin K in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a member of the dichapetalins, a class of phenylpyranotriterpenoids. Like many triterpenoid compounds, this compound is inherently hydrophobic, leading to low solubility in aqueous solutions. This poor solubility can result in precipitation, which poses a significant challenge for in vitro and in vivo assays, potentially leading to inaccurate and irreproducible results.
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the cell culture media.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to crash out of solution.
-
Media Components: Interactions between this compound and components in the media, such as proteins and salts, can reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.
Q3: Can I use DMSO to dissolve this compound for my experiments? What are the recommended concentrations?
Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound. However, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells. Preparing a high-concentration stock solution in DMSO and then performing serial dilutions into the aqueous experimental buffer or media is the standard approach.
Troubleshooting Guide
This guide provides a systematic approach to addressing precipitation issues with this compound.
Issue: My this compound solution is cloudy or contains visible particles.
-
Question 1: How did you prepare your stock solution?
-
Answer: A high-concentration stock solution of this compound should be prepared in an appropriate organic solvent.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Protocol: Start by dissolving a small amount of this compound in the chosen solvent to determine its approximate solubility. Prepare a stock solution at a concentration significantly higher than your final working concentration. Ensure the compound is fully dissolved before proceeding.
-
-
-
Question 2: How are you diluting the stock solution into your aqueous buffer or media?
-
Answer: Avoid "solvent shock" by employing a stepwise dilution strategy.
-
Recommended Workflow:
-
Perform an intermediate dilution of the DMSO stock solution in a co-solvent that is miscible with water, such as ethanol or polyethylene glycol (PEG).
-
Add the intermediate dilution dropwise to the final aqueous solution while vortexing or stirring to ensure rapid and uniform mixing. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
-
-
Question 3: Have you considered the composition of your aqueous solution?
-
Answer: The presence of proteins and other macromolecules can impact the solubility of small molecules.
-
Considerations:
-
Serum: If your cell culture media contains serum, the presence of albumin may help to solubilize this compound. However, at high concentrations of the compound, serum proteins may not be sufficient to prevent precipitation.
-
pH: Ensure the pH of your final solution is stable and appropriate for your experiment, as pH shifts can alter the charge state and solubility of the compound.
-
-
-
Data Presentation: Strategies for Enhancing Solubility
The following table summarizes various approaches that can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous solutions.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent in combination with the primary solvent (e.g., DMSO) to improve solubility upon dilution into aqueous solutions. | Simple to implement; can significantly increase the concentration of the compound that can be solubilized. | The co-solvent may have its own biological effects or toxicity that needs to be controlled for. |
| Excipients/Carriers | Incorporating solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80, Pluronic F-68) into the formulation. | Can significantly enhance aqueous solubility and bioavailability. | May interfere with the biological activity of the compound or have their own cellular effects. Requires careful validation. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, which can increase its solubility. | Effective if the compound has ionizable functional groups. | May not be suitable for all compounds; the required pH may not be compatible with the experimental system (e.g., cell viability). |
| Sonication | Using ultrasonic energy to break down aggregates and improve the dispersion of the compound in the solvent. | Can help to dissolve stubborn compounds and break up small precipitates. | May not be sufficient to overcome inherent low solubility; can generate heat which may degrade the compound. |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a recommended workflow for preparing aqueous solutions of this compound to minimize the risk of precipitation.
Caption: Recommended workflow for this compound solution preparation.
Hypothetical Signaling Pathway for this compound Investigation
Dichapetalins have been investigated for their cytotoxic and anti-cancer properties. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a framework for experimental investigation.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulation.
cell line-specific responses to Dichapetalin K treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dichapetalin K in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a member of the dichapetalin family of triterpenoids. Like other dichapetalins, it is known to possess cytotoxic properties against various cancer cell lines. While extensive data on this compound is still emerging, preliminary findings suggest it can induce apoptosis, or programmed cell death, in cancer cells.
Q2: Which cancer cell lines are sensitive to this compound?
Research has indicated that this compound exhibits cytotoxic effects, with enhanced potency observed in the LNCaP human prostate cancer cell line .[1] The cytotoxic activity of the broader dichapetalin family has been observed in cell lines such as HCT116 (colon carcinoma) and WM 266-4 (melanoma).[2] However, specific responses can be cell line-dependent.
Q3: What is the proposed mechanism of action for this compound-induced cell death?
The precise signaling pathways activated by this compound are still under investigation. However, based on the activity of related compounds and general mechanisms of anticancer agents, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Q4: I am not observing the expected cytotoxicity in my experiments. What are some potential troubleshooting steps?
Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Cell Line Health: Confirm that your cells are healthy, within a low passage number, and free from contamination.
-
Treatment Conditions: Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is highly recommended.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects. Consider trying an alternative method (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release).
Q5: How can I confirm that this compound is inducing apoptosis in my cell line?
Apoptosis can be confirmed through several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bcl-2) and cleaved PARP.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound.
-
Possible Cause 1: Cell Density Variation.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure for cell plating.
-
-
Possible Cause 2: Inaccurate Drug Concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
-
-
Possible Cause 3: Variable Incubation Times.
-
Solution: Use a precise timer for all incubation steps. Ensure that the time from treatment to assay readout is consistent for all plates.
-
Problem: High background in apoptosis assays.
-
Possible Cause 1: Rough Cell Handling.
-
Solution: Handle cells gently during harvesting and staining to avoid inducing mechanical cell death, which can lead to false positives in apoptosis assays.
-
-
Possible Cause 2: Reagent Issues.
-
Solution: Use fresh, properly stored staining reagents. Titrate antibodies and dyes to determine the optimal concentration for your specific cell line and experimental conditions.
-
Data Presentation
Cytotoxicity of Dichapetalin Family Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Dichapetalins (general) | HCT116, WM 266-4 | 10⁻⁶ to 10⁻⁸ M range | [2] |
| This compound | LNCaP | Enhanced Potency | [1] |
Note: Specific IC50 values for this compound are not yet widely published. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell line of interest.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the desired time point.
-
Cell Harvesting: Gently harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
References
impact of serum concentration on Dichapetalin K bioactivity
Welcome to the technical support center for researchers working with Dichapetalin K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, with a particular focus on the impact of serum concentration on its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a dichapetalin-type triterpenoid compound.[1] It has demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, dichapetalins as a class are known to possess anti-inflammatory and antimicrobial properties.[1]
Q2: How does serum concentration affect the bioactivity of this compound in cell culture?
Serum proteins, particularly albumin, can bind to hydrophobic compounds like this compound. This binding reduces the concentration of the free, unbound compound available to interact with cells, which can lead to a decrease in its apparent bioactivity.[2][3] This phenomenon is often observed as an increase in the half-maximal inhibitory concentration (IC50) value in the presence of higher serum concentrations. Triterpenoids are known to interact with serum albumin, primarily through hydrophobic interactions and hydrogen bonds.[2][3][4]
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors. A primary reason is variability in the serum concentration used in your cell culture medium.[5] Different batches of fetal bovine serum (FBS) can also have varying protein compositions, affecting the extent of drug binding. Other potential causes include differences in cell seeding density, passage number, and exposure time to the compound.
Q4: How can I quantify the effect of serum on this compound's bioactivity?
To quantify the impact of serum, you can perform a cytotoxicity assay (e.g., MTT assay) with varying concentrations of FBS (e.g., 0%, 5%, 10%, 20%). By determining the IC50 value at each serum concentration, you can observe the "IC50 shift," which indicates the extent to which serum proteins reduce the compound's apparent potency.
Q5: What is the likely mechanism of action for this compound's cytotoxicity?
Research suggests that this compound may induce apoptosis (programmed cell death) in cancer cells.[1] This process is thought to be initiated through the induction of oxidative stress and the disruption of mitochondrial function.[1]
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays (e.g., MTT) with this compound and Serum
| Problem | Potential Cause | Recommended Solution |
| High variability in absorbance readings between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping. |
| Precipitation of this compound at high concentrations. | Visually inspect wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system for stock solutions (ensure final solvent concentration is non-toxic to cells). | |
| Interference from serum components. | Include appropriate controls, such as media with serum but without cells, to determine background absorbance.[6] | |
| IC50 value is much higher than expected, especially in the presence of serum | Binding of this compound to serum proteins. | This is an expected phenomenon. To confirm, perform the assay in parallel with a lower serum concentration or in serum-free media.[5] |
| Degradation of the compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Low signal or poor dose-response curve | Insufficient incubation time. | Optimize the incubation time with this compound. A 48- or 72-hour incubation is common for cytotoxicity assays. |
| Cell line is resistant to this compound. | Test a wider range of concentrations or use a different, more sensitive cell line. | |
| Adherent cells detaching during media changes or washing steps. | Perform all liquid handling steps gently, aspirating from the side of the wells. |
Quantitative Data
The following table presents hypothetical data illustrating the impact of Fetal Bovine Serum (FBS) concentration on the IC50 of this compound against a generic cancer cell line. This data is representative of the expected trend for a hydrophobic compound that binds to serum proteins.
| Cell Line | Serum Concentration (%) | IC50 of this compound (µM) |
| Cancer Cell Line X | 0 | 1.5 |
| 5 | 4.2 | |
| 10 | 8.9 | |
| 20 | 15.3 |
Note: This data is for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determining the IC50 Shift of this compound with Varying Serum Concentrations using an MTT Assay
Objective: To quantify the effect of serum on the cytotoxic activity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare four sets of cell culture media with varying FBS concentrations: 0%, 5%, 10%, and 20%.
-
For each serum concentration, prepare a serial dilution of this compound. The concentration range should bracket the expected IC50. Include a vehicle control (DMSO) for each serum concentration.
-
-
Cell Treatment:
-
Carefully aspirate the seeding medium from the wells.
-
Add 100 µL of the prepared treatment media (with varying serum and this compound concentrations) to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (media with serum but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for that serum concentration.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value for each serum concentration using non-linear regression analysis.
-
Protocol 2: Serum Protein Binding Assay - Equilibrium Dialysis
Objective: To determine the fraction of unbound this compound in the presence of serum.
Materials:
-
This compound
-
Human or bovine serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator with shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the serum with this compound to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%).
-
Prepare a corresponding solution of this compound in PBS at the same concentration.
-
-
Equilibrium Dialysis:
-
Pipette the serum containing this compound into the donor chamber of the equilibrium dialysis device.
-
Pipette PBS into the receiver chamber.
-
Assemble the device according to the manufacturer's instructions.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the donor (serum) and receiver (PBS) chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction (fu):
-
The concentration in the receiver chamber represents the unbound drug concentration.
-
The concentration in the donor chamber represents the total drug concentration (bound and unbound).
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the putative signaling pathway of this compound-induced apoptosis and a typical experimental workflow for assessing its bioactivity.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for determining the impact of serum on bioactivity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Interaction of triterpenoids with human serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
controlling for solvent toxicity in Dichapetalin K experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dichapetalin K, focusing specifically on identifying and controlling for the toxic effects of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound for in vitro studies?
This compound is a highly modified triterpenoid, a class of compounds that are often hydrophobic.[1][2] Therefore, it requires an organic solvent for solubilization before being added to aqueous cell culture media. The most commonly used solvents for such compounds in cell-based assays are:
-
Dimethyl Sulfoxide (DMSO): A highly effective polar aprotic solvent for dissolving a wide range of non-water-soluble compounds.[3] It is a standard choice for creating stock solutions of experimental drugs.
-
Ethanol (EtOH): Another common choice, particularly when DMSO is unsuitable for a specific cell line or experimental endpoint.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, in their central cavity, enhancing their solubility in aqueous solutions.[5][6] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to improve drug delivery and can be a less toxic alternative to organic solvents.[5][7]
Q2: My cells are showing high levels of death, even in my control group. How can I determine if this is due to solvent toxicity?
This is a critical troubleshooting step. Unintended cytotoxicity can confound results, making it impossible to distinguish the effect of this compound from the effect of the solvent. The key is to run a "vehicle control" alongside your experiment.
-
Vehicle Control: This is a culture of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) used in your experimental groups, but without this compound.
-
Interpretation:
-
If the cells in the vehicle control group show high levels of death or stress compared to an untreated control group (cells with media only), the solvent is the likely cause.
-
If the vehicle control cells are healthy but the cells treated with this compound are not, the toxicity is likely due to your compound.
-
Below is a workflow to help diagnose the source of toxicity.
Troubleshooting Guide: Solvent Toxicity Levels
Q3: What are the generally accepted maximum concentrations for DMSO and Ethanol in cell culture?
The toxic threshold of a solvent is highly dependent on the cell line, exposure duration, and experimental endpoint.[8][9] Primary cells are often more sensitive than established cell lines.[10] Always perform a solvent tolerance assay on your specific cell line (see protocol below). However, the following tables summarize generally accepted concentration limits and observed toxic effects from various studies.
Table 1: Dimethyl Sulfoxide (DMSO) Cytotoxicity Data
| Concentration | Observation | Cell Type(s) | Citation(s) |
| < 0.1% | Generally considered safe with no observable toxic effects. Recommended for sensitive assays like gene expression analysis. | Multiple mammalian cell lines | [8][10] |
| 0.1% - 0.5% | Widely used and tolerated by most cell lines without severe cytotoxicity. Some studies note minor decreases in proliferation. | Multiple mammalian cell lines | [3][8][10] |
| 1% | Toxic effects have been reported; may cause a reversible cell cycle arrest in some cells. | CHO cells, various cancer cell lines | [8] |
| > 5% | High toxicity; induces apoptosis and membrane pore formation. Used as a cryoprotectant for short-term exposure only. | Multiple cell types | [10][11][12] |
| > 10% | Rapid cell death. | Caco-2 cells | [8] |
Table 2: Ethanol (EtOH) Cytotoxicity Data
| Concentration | Observation | Cell Type(s) | Citation(s) |
| < 1.25% | Generally well-tolerated with non-toxic effects on proliferation. | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | [4] |
| < 2.5% | Recommended maximum concentration based on studies showing noticeable effects on cell viability above this level. | Hepa-V mouse liver cells | [13] |
| 5% | Minimal effect after 1-hour exposure in some studies, while others report compromised viability. | F9 carcinoma cells, HeLa cells | [4][14] |
| 10% | Nearly total cell death after a one-hour exposure. | F9 carcinoma cells, hepatocytes | [14][15] |
| 15% - 20% | Total cell death observed after 5-10 minutes of exposure. | F9 carcinoma cells, hepatocytes, Tera 2 | [14][15] |
Q4: Are there less toxic alternatives to common organic solvents for this compound?
Yes. If your cell line is particularly sensitive to DMSO or ethanol, or if these solvents interfere with your assay, consider using cyclodextrins.
-
Mechanism: Cyclodextrins are sugar-based macrocycles that form inclusion complexes with hydrophobic drugs, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[6][7]
-
Advantages: They are generally considered safe and non-toxic, especially derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are used in pharmaceutical formulations.[5][7] They can also provide for a more controlled release of the drug.[6]
-
Consideration: It is still important to run a control with the cyclodextrin alone to ensure it does not impact your specific experimental endpoint.[9]
Experimental Protocols & Design
A crucial preliminary step in any experiment involving a solvent is to determine the highest concentration that does not affect the biology of your cellular system.
Protocol: Solvent Tolerance Assay
Objective: To determine the maximum non-toxic concentration of a solvent (e.g., DMSO, Ethanol) on a specific cell line over a defined period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Solvent (e.g., high-purity, sterile-filtered DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead stain like Trypan Blue)
-
Multichannel pipette
-
Plate reader (for colorimetric/fluorometric assays)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 - 10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Solvent Dilution Series:
-
Prepare a 2x concentrated serial dilution of your solvent in complete cell culture medium. For example, for DMSO, you might prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (medium only) solutions.
-
Note: Preparing a 2x stock allows you to add an equal volume to the wells, minimizing pipetting variability.
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well (e.g., 50 µL from a 100 µL volume).
-
Add an equal volume (50 µL) of the 2x solvent dilutions to the appropriate wells. This will bring the final solvent concentration to 1x (e.g., 1%, 0.5%, 0.25%, etc.).
-
Include a "medium only" control (untreated) and a "lysis" control (a well treated with a detergent to achieve 100% cell death, if required by your assay kit).
-
It is critical to ensure that the final concentration of the solvent is consistent across all test conditions in your actual experiment.[9]
-
-
Incubation:
-
Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
For example, using an MTT assay, you would add the MTT reagent, incubate, and then add a solubilizing agent before reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the results to the untreated control (set to 100% viability).
-
Plot cell viability (%) versus solvent concentration.
-
The highest concentration of the solvent that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
-
Proper Experimental Design
To isolate the effects of this compound, your experiment must include the proper controls.
References
- 1. Buy this compound | 876610-29-6 [smolecule.com]
- 2. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. mdpi.com [mdpi.com]
- 13. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Dichapetalin K treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dichapetalin K in their experiments. The information provided is intended to assist in the optimization of incubation time and other experimental parameters.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments in a question-and-answer format.
Question: Why am I observing low or no cytotoxicity after this compound treatment?
Answer:
Several factors could contribute to low cytotoxicity. Consider the following troubleshooting steps:
-
Suboptimal Incubation Time: The cytotoxic effects of this compound may be time-dependent. If the incubation period is too short, the compound may not have sufficient time to induce a measurable response. Conversely, very long incubation times might lead to degradation of the compound in the culture medium.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions. A typical starting point for cytotoxic compounds is to test a range of time points, such as 12, 24, 48, and 72 hours.
-
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell lines.
-
Recommendation: Conduct a dose-response experiment to identify the optimal concentration range. Based on literature for related compounds, a starting range of 10⁻⁸ M to 10⁻⁶ M is suggested.[1]
-
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.
-
Recommendation: Prepare fresh stock solutions and store them as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Cell Density: High cell density can sometimes mask cytotoxic effects.
-
Recommendation: Optimize your cell seeding density to ensure that cells are in the logarithmic growth phase during treatment.
-
Question: I am seeing high levels of cell death even at very short incubation times. How can I address this?
Answer:
High levels of acute toxicity can make it difficult to study the specific mechanisms of this compound.
-
Reduce Incubation Time: Your initial time points may be too long for your cell model.
-
Recommendation: Test shorter incubation times, such as 2, 4, 6, and 12 hours, to capture the early cellular responses.
-
-
Lower Concentration: The concentration of this compound may be too high for your specific cell line.
-
Recommendation: Perform a dose-response experiment with a lower concentration range to identify a suitable concentration that induces a measurable, but not overwhelming, cytotoxic effect.
-
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer:
Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to variability.
-
Recommendation: Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure a consistent seeding density for all experiments.
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant differences in the final concentration of this compound in your wells.
-
Recommendation: Ensure your pipettes are calibrated regularly and use proper pipetting techniques.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the treatment compound and affect cell growth.
-
Recommendation: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.
-
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is believed to induce apoptosis (programmed cell death) in cancer cells.[1] The underlying mechanism is thought to involve the generation of oxidative stress and the disruption of mitochondrial function.[1]
What is a typical starting concentration range for this compound in cell culture experiments?
Based on studies of related dichapetalin compounds, a starting concentration range of 10⁻⁸ M to 10⁻⁶ M is recommended for initial dose-response experiments.[1] The optimal concentration will be cell line-dependent.
How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
What control groups should I include in my experiments?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell viability and growth.
-
Positive Control (optional but recommended): A well-characterized cytotoxic agent (e.g., staurosporine for apoptosis assays) can help validate that your assay is working correctly.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Incubation Time Optimization
| Parameter | Recommendation | Rationale |
| Cell Line | Select a relevant cancer cell line (e.g., HCT116, WM 266-4) | Dichapetalins have shown activity in these lines. |
| Seeding Density | Optimize for logarithmic growth during the experiment | Ensures cells are healthy and responsive to treatment. |
| Concentration Range | 1 nM - 10 µM (perform a dilution series) | Covers the reported effective range for related compounds. |
| Incubation Time Points | 12, 24, 48, 72 hours | Allows for the determination of a time-dependent effect. |
| Assay | MTT, MTS, or similar cell viability assay | Provides a quantitative measure of cytotoxicity. |
Experimental Protocols
1. Cell Viability (MTT) Assay for Dose-Response and Time-Course Analysis
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the same concentration of DMSO as your highest this compound concentration.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired time points (e.g., 12, 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
2. Apoptosis (Annexin V) Assay
This protocol provides a general framework for detecting apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and controls) for the optimized incubation time determined from your viability assays.
-
Cell Harvesting: At the end of the incubation, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for the time specified in the kit protocol (usually around 15 minutes).
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Overcoming Resistance to Dichapetalin K in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichapetalin K and other members of the dichapetalin family of natural products. Given that specific research on resistance to this compound is emerging, this guide combines published data on dichapetalins with established principles of drug resistance in oncology to offer practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
This compound is a member of the dichapetalin family, which are complex merotriterpenoids isolated from plants of the Dichapetalum genus.[1][2] Various dichapetalins have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[3][4] For instance, dichapetalins have shown activity in the micromolar to nanomolar range against colon, melanoma, and ovarian cancer cell lines.[3][4]
Q2: What is the proposed mechanism of action for dichapetalins?
The precise mechanism of action for all dichapetalins is an active area of research. However, studies on related compounds suggest potential mechanisms. For example, Dichapetalin M has been shown to act as an antagonist of the Pregnane X Receptor (PXR) signaling pathway.[3] Other natural products with anti-cancer properties are known to modulate multiple signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are critical for cancer cell growth, survival, and proliferation.[5][6]
Q3: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?
High intrinsic resistance can be due to several factors:
-
Cell Line Specificity: The cytotoxic effects of dichapetalins can be highly cell-line specific. For example, Dichapetalin A is potent against SW626 ovarian cancer cells (IC50 = 0.34 μM) but inactive against BC1 breast cancer cells (IC50 > 20 μM).[3]
-
Expression of Drug Efflux Pumps: Cancer cells can express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[7]
-
Pre-existing Mutations: The cell line may have pre-existing mutations in the drug's target pathway or in downstream signaling pathways that confer resistance.
Q4: I am observing a decrease in the efficacy of this compound over time in my long-term cell culture experiments. What could be happening?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, including:
-
Upregulation of survival pathways: Cells may upregulate pro-survival signaling pathways like PI3K/Akt/mTOR to counteract the drug's cytotoxic effects.[6][8]
-
Alterations in the drug target: Mutations in the molecular target of this compound could prevent the drug from binding effectively.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Compound stability and solubility issues.
-
Troubleshooting Steps:
-
Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium.
-
Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.
-
Perform a solubility test to ensure the compound does not precipitate in the culture medium at the tested concentrations.
-
Minimize the number of freeze-thaw cycles for the stock solution.
-
Problem 2: Difficulty in identifying the mechanism of resistance.
-
Possible Cause: Resistance is likely multifactorial.
-
Troubleshooting Steps:
-
Develop a resistant cell line: Gradually expose the parental sensitive cell line to increasing concentrations of this compound over several months to select for a resistant population.
-
Perform molecular profiling: Compare the resistant cell line to the parental cell line using techniques like RNA sequencing to identify differentially expressed genes, and proteomics to identify changes in protein expression and phosphorylation status of key signaling molecules.
-
Investigate common resistance pathways: Use inhibitors for known resistance pathways (e.g., PI3K, MEK, NF-κB inhibitors) in combination with this compound to see if sensitivity can be restored.
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various dichapetalins against different cancer cell lines as reported in the literature. This data can serve as a reference for expected efficacy.
Table 1: Cytotoxicity of Dichapetalins Against Various Cancer Cell Lines
| Dichapetalin | Cancer Cell Line | IC50 / EC50 | Reference |
| Dichapetalin A | SW626 (Ovarian) | 0.34 μM | [3] |
| Dichapetalin A | BC1 (Breast) | > 20 μM | [3] |
| Dichapetalin A | HCT116 (Colon) | 0.25 μM | [3] |
| Dichapetalin A | WM 266-4 (Melanoma) | 17 μM | [3] |
| Dichapetalin M | MCF-7 (Breast) | 4.71 μM (48h) | [3] |
| Dichapetalin M | MCF-7 (Breast) | 3.95 μM (72h) | [3] |
| Dichapetalins N-S | HCT116 (Colon) | 10⁻⁶ to 10⁻⁸ M | [4] |
| Dichapetalins N-S | WM 266-4 (Melanoma) | 10⁻⁶ to 10⁻⁸ M | [4] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Dose Escalation: When the cells reach 70-80% confluency, subculture them and increase the concentration of this compound by a small increment (e.g., 1.2 to 1.5-fold).
-
Repeat: Continue this process of gradual dose escalation for 6-12 months.
-
Characterization: Periodically check the IC50 of the cell population to monitor the development of resistance. A resistant cell line should have a significantly higher IC50 (e.g., >5-fold) compared to the parental line.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Potential Resistance Mechanisms and Overcoming Strategies
Resistance to anti-cancer agents often involves the activation of pro-survival signaling pathways. Below are diagrams of key pathways that could be involved in resistance to this compound and a suggested workflow for investigating resistance.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK/ERK pathway, which is frequently activated in cancer and promotes proliferation.
Caption: A logical workflow for the investigation of drug resistance in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dichapetalin K for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Dichapetalin K.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Plasma Concentrations of this compound Post-Administration
-
Question: We are administering this compound to our animal models but are observing unexpectedly low plasma concentrations. What are the potential causes and how can we troubleshoot this?
-
Answer: Low plasma concentrations of this compound are likely due to poor oral bioavailability, a common challenge with complex natural products. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Assess Physicochemical Properties:
-
Optimize the Formulation:
-
Particle Size Reduction: Poor dissolution is a major barrier to absorption for poorly soluble drugs.[3][4] Reducing the particle size through micronization or nanocrystal technology increases the surface area for dissolution.[1][2][4]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can significantly improve solubilization and absorption.[1][3][5][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in a higher energy amorphous form.[2][6]
-
-
Investigate Biological Barriers:
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administration with inhibitors of relevant metabolic enzymes if known.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[1] The use of P-gp inhibitors can be explored.
-
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant challenge, exploring parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection may be necessary for initial efficacy studies.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound in our pharmacokinetic studies. What could be causing this and how can we improve consistency?
-
Answer: High variability in pharmacokinetic data can obscure the true absorption profile of a compound. The following factors are common causes and potential solutions:
-
Inconsistent Formulation: Ensure your formulation is homogeneous and stable. For suspensions, ensure consistent particle size distribution and prevent aggregation. For solutions, confirm the compound remains fully dissolved.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals relative to drug administration.
-
Gastrointestinal Physiology: Factors such as gastric emptying time and intestinal motility can vary between animals. While difficult to control, ensuring animals are healthy and unstressed can minimize physiological variability.
-
Dosing Accuracy: Verify the accuracy and consistency of your dosing technique, especially for oral gavage.
-
Analytical Method Validation: Ensure your bioanalytical method for quantifying this compound in plasma is robust, accurate, and precise.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioavailability enhancement of this compound.
-
Question 1: What is the expected oral bioavailability of a natural product like this compound?
-
Question 2: What are the most common formulation strategies for improving the bioavailability of poorly soluble drugs?
-
Question 3: Are there any natural compounds that can be used to enhance the bioavailability of this compound?
-
Answer: Yes, some natural compounds, often referred to as "bioenhancers," can improve the absorption of other drugs.[5][10][11] For example, piperine (from black pepper) is known to inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the bioavailability of co-administered drugs.[5][10] Quercetin is another example of a natural bioenhancer.[5][10]
-
-
Question 4: What in vitro tests should be performed before initiating in vivo bioavailability studies?
-
Answer: A series of in vitro tests can help predict and guide in vivo studies:
-
Solubility studies: In various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Dissolution testing: Of different formulations to assess the rate and extent of drug release.
-
In vitro permeability assays: Using cell-based models like Caco-2 or PAMPA to predict intestinal absorption.
-
Metabolic stability assays: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments relevant to enhancing the bioavailability of this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Select an oil, surfactant, and co-surfactant that demonstrate good solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region that forms a clear or slightly bluish, stable microemulsion upon gentle agitation.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using dynamic light scattering.
-
Emulsification Time: Determine the time taken for the SEDDS to form a stable emulsion upon dilution in simulated gastric fluid.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method in simulated intestinal fluid.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization:
-
House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., control group receiving this compound suspension, and test group receiving this compound SEDDS).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (if an IV dose group is included).
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | Increases dissolution rate by increasing surface area.[1][2][5] | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[1][4][5] | Requires careful selection of excipients; potential for GI side effects with high surfactant concentrations. |
| Amorphous Solid Dispersions | Significantly increases apparent solubility and dissolution rate.[2] | Amorphous form can be physically unstable and may recrystallize over time.[6] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex, increasing aqueous solubility.[1][3] | Can be limited by the stoichiometry of complexation and the molecular size of the drug. |
| Co-administration with Bioenhancers | Can inhibit metabolism and efflux, increasing systemic exposure.[5][10] | Potential for drug-drug interactions; efficacy can be variable. |
Visualizations
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
Caption: Biological barriers limiting the oral bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
troubleshooting Dichapetalin K degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichapetalin K. The information provided is intended to help identify and resolve potential degradation issues during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring meroterpenoid compound isolated from plants of the Dichapetalum genus.[1][2] It belongs to a class of compounds known as dichapetalins, which have shown potential cytotoxic and anti-inflammatory activities, making them of interest for drug development.[1][2][3] Maintaining the structural integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: While specific stability data for this compound is limited, based on the general principles of natural product chemistry, several factors can contribute to its degradation. These include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[4]
-
Light: Exposure to UV or visible light can induce photo-degradation reactions.[5]
-
Oxygen: Oxidative degradation can occur, especially if the compound has susceptible functional groups.[5]
-
Hydrolysis: The presence of water or moisture can lead to the cleavage of ester or ether linkages, if present in the molecule's structure.[5]
-
pH: Storing the compound in highly acidic or basic solutions can catalyze degradation.
-
Improper Solvents: The choice of solvent for storage can impact stability.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be detected using various analytical techniques.[6] Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A primary method to assess purity. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of potential degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help elucidate the structure of degradation products.[6]
A noticeable change in the physical appearance of the sample (e.g., color change, precipitation) or a loss of biological activity in your experiments can also be indicators of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Verify the purity of your current sample using HPLC. 2. If degradation is confirmed, obtain a fresh, properly stored sample. 3. Review your storage and handling procedures against the recommended guidelines. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Sample degradation leading to the formation of new compounds. | 1. Analyze the sample using LC-MS to determine the molecular weights of the new peaks. 2. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[7] |
| The color of my this compound solution has changed. | Oxidation or other chemical reactions. | 1. Immediately assess the purity of the sample by HPLC. 2. If possible, protect the solution from light and purge with an inert gas (e.g., argon or nitrogen) before sealing and storing at the recommended temperature. |
| Precipitate has formed in my stock solution. | Poor solubility in the chosen solvent at the storage temperature or potential degradation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it does not, centrifuge the sample and analyze both the supernatant and the precipitate (if possible) by HPLC to check for degradation. 3. Consider preparing fresh stock solutions at a lower concentration or in a different solvent. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample. The specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm or a more specific wavelength if known).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) followed by your sample.
-
Integrate the peaks in the chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[7] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[7]
-
Prepare this compound Solutions: Prepare several aliquots of this compound solution (e.g., in methanol/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).[8][9]
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for a specified time.[8][9]
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light, for a specified time.
-
Thermal Stress: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C) for a specified time.[8][9]
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by HPLC and LC-MS to monitor for the appearance of degradation products and the decrease in the parent compound.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 876610-29-6 [smolecule.com]
- 3. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for Dichapetalin K experimental batches
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for working with experimental batches of Dichapetalin K.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Inconsistent IC50 values in cytotoxicity assays between batches. | - Batch-to-Batch Variability: Purity and concentration of this compound may differ.[1] - Compound Degradation: Improper storage (e.g., exposure to light, temperature fluctuations) can lead to degradation.[2][3][4] - Assay Variability: Inconsistent cell seeding density, incubation times, or reagent preparation.[5][6] | - Standardize Each Batch: Perform rigorous quality control on each new batch (see QC Measures below). - Verify Storage Conditions: Store this compound in a cool, dark, and dry place. For long-term storage, consider storage at -20°C or -80°C.[2][7] - Optimize and Standardize Assay Protocol: Ensure consistent cell passage number and health, and validate all reagents.[5][8] |
| 2. Precipitation of this compound in cell culture media. | - Low Aqueous Solubility: As a triterpenoid, this compound likely has poor solubility in aqueous solutions. - High Concentration: The concentration used may exceed its solubility limit in the media. - Solvent Issues: The solvent used to dissolve this compound (e.g., DMSO) may not be compatible with the final concentration in the media. | - Use a Co-solvent: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity. - Determine Solubility Limit: Perform a solubility test to determine the maximum concentration achievable in your specific cell culture media. - Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution, but be cautious of compound stability. |
| 3. High background signal or false positives in cell-based assays. | - Compound Interference: this compound may have intrinsic fluorescence or color that interferes with assay readouts (e.g., absorbance, fluorescence).[9][10] - Contaminants: Impurities from the isolation process could be cytotoxic or interfere with the assay.[9] - Cell Stress: High concentrations of the delivery solvent (e.g., DMSO) can cause cell stress or death. | - Run Compound-Only Controls: Include wells with this compound in media without cells to measure any intrinsic signal.[11] - Verify Purity: Use high-purity this compound (≥95%). If using a crude extract, be aware of potential interfering compounds.[3] - Run Vehicle Controls: Always include a control group with the highest concentration of the solvent used to deliver the compound.[11] |
| 4. No observable cytotoxic effect at expected concentrations. | - Compound Inactivity/Degradation: The batch may have degraded or lost its biological activity.[2][4] - Incorrect Concentration: Errors in weighing, dilution, or calculation of the stock solution. - Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. - Insufficient Incubation Time: The duration of exposure may not be long enough to induce a cytotoxic response. | - Check Compound Integrity: Verify the identity and purity of the compound using techniques like NMR or MS (see QC Measures). - Recalculate and Prepare Fresh Solutions: Prepare a fresh stock solution and verify all calculations. - Use a Positive Control: Test a compound with known cytotoxicity on your cell line to ensure the assay is working correctly. - Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).[5] |
Quality Control Measures for this compound Batches
Rigorous quality control is essential to ensure the reproducibility of experimental results.[1] The following tables summarize key quality control parameters and provide an example of stability testing data.
Table 1: Batch Release Specifications for this compound
| Parameter | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white crystalline solid | Ensures consistency and absence of gross contamination. |
| Identity | ¹H-NMR, ¹³C-NMR | Conforms to the reference spectrum of this compound[12][13] | Confirms the chemical structure of the compound. |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight[12][13] | Confirms the molecular weight and elemental composition. |
| Purity | HPLC/UPLC (e.g., at 210 nm) | ≥ 95% | Quantifies the percentage of the active compound and detects impurities. |
| Moisture Content | Karl Fischer Titration | ≤ 1.0% | Water can promote degradation through hydrolysis. |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Ensures that solvents used during isolation are removed to safe levels. |
Table 2: Example Stability Testing Data for this compound
Storage Condition: 25°C / 60% RH (Real-Time)
| Time Point | Purity (HPLC, %) | Appearance | Degradation Products (%) |
| Initial (T=0) | 98.5% | Conforms | Not Detected |
| 3 Months | 98.2% | Conforms | 0.15% |
| 6 Months | 97.9% | Conforms | 0.32% |
| 12 Months | 97.1% | Conforms | 0.85% |
Experimental Protocols
Protocol 1: General Procedure for Isolation and Purification of this compound
This protocol describes a general method for isolating dichapetalins from plant material, which can be adapted for this compound.[14][15]
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., roots of Dichapetalum species).
-
Perform sequential extraction with solvents of increasing polarity, such as petroleum ether, followed by a mixture of chloroform and acetone.[14]
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.[14]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
Purification:
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to yield pure this compound.
-
-
Structure Elucidation and Confirmation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing different concentrations of this compound. Include vehicle controls (media with DMSO) and untreated controls (media only).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. youtube.com [youtube.com]
- 7. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 8. diapharm.com [diapharm.com]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dichapetalin K's Bioactivity Across Diverse Cancer Cell Lines
An In-depth Guide for Researchers in Oncology and Drug Discovery
Dichapetalin K, a member of the complex triterpenoid family of dichapetalins, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of its bioactivity, supported by experimental data, to inform further research and development in cancer therapeutics.
Comparative Bioactivity of this compound
The cytotoxic efficacy of this compound and its analogs varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency in inhibiting biological functions.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.25 | [1] |
| WM 266-4 | Melanoma | 17 | [1] |
| SW626 | Ovarian Cancer | 0.34 | [1] |
| BC1 | Breast Cancer | > 20 | [1] |
| LNCaP | Prostate Cancer | Data suggests activity enhancement with structural modification | [1] |
| Lu-1 | Lung Cancer | Data suggests activity enhancement with structural modification | [1] |
| Jurkat | T-lymphocytic Leukemia | Data on related dichapetalins suggests high activity | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Data on related dichapetalins suggests high activity | [1] |
| CEM | T-lymphoblast-like Leukemia | Data on related dichapetalins suggests high activity | [1] |
Note: Some IC50 values are for Dichapetalin A, a closely related analog, indicating the general potency of this compound class. Further studies are needed to establish the precise IC50 for this compound across a wider range of cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2] This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[2]
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[2][3]
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/PI staining is a common method to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with this compound and harvested.
-
Staining: The harvested cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[4] The underlying molecular mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[5] this compound is believed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6]
-
Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax and Bak are upregulated, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[6][7]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases.[4][7]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[8] This arrest often occurs at the G2/M phase, as observed with similar natural compounds.[4] The mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are crucial for the transition between cell cycle phases.[9]
Visualizations
To better illustrate the experimental processes and biological pathways discussed, the following diagrams are provided.
Experimental workflow for assessing this compound bioactivity.
Proposed apoptotic signaling pathways induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 6. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cell Cycle Analysis [labome.com]
Unraveling the Structure-Activity Relationship of Dichapetalin K Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dichapetalins, a class of complex meroterpenoids, have garnered significant attention in the scientific community for their potent cytotoxic and anti-inflammatory activities. Among them, Dichapetalin K and its analogs represent a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant scientific workflows.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the observed structure-activity relationships of this compound analogs based on qualitative and quantitative data from preclinical studies. The data highlights how specific structural modifications influence the cytotoxic potency against various cancer cell lines.
| Compound/Analog Description | Modification from Parent Structure | Observed Activity | Cell Lines |
| Dichapetalin A Analog | Parent structure with a specific side chain | Baseline cytotoxicity | LNCaP, Lu-1, SW626 |
| This compound Analog | Addition of a methoxy group at the C-4' position | Slightly enhanced cytotoxicity | LNCaP, Lu-1 |
| Substantially weakened cytotoxicity | SW626 | ||
| Dichapetalin A Analog | Saturation of the Δ11,12 double bond | Enhanced cytotoxicity | LNCaP, Lu-1 |
| Greatly decreased cytotoxicity | SW626 | ||
| Dichapetalin A Analog | Oxidation of the primary C-26 hydroxy group to an aldehyde | Increased cytotoxicity | HCT116, WM 266-4 |
| Dichapetalins N-S | Varied modifications on the dammarane skeleton and side chain | Cytotoxic and anti-proliferative activities in the 10⁻⁶ to 10⁻⁸ M range | HCT116, WM 266-4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of Dichapetalin Analogs (Biomimetic Approach)
A plausible synthetic route to Dichapetalin analogs involves a biomimetic approach that mimics the natural biosynthetic pathway of these complex molecules.
-
Starting Material: A suitable dammarane-type triterpenoid precursor is chosen as the starting material.
-
Key Reactions: The synthesis may involve a series of key transformations, including but not limited to:
-
Oxidative cyclization to form the characteristic pyran ring.
-
Stereoselective glycosylation to introduce sugar moieties, if present in the target analog.
-
Functional group interconversions to introduce or modify substituents at various positions of the triterpenoid core and side chain.
-
-
Purification: The synthesized analogs are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Structural Characterization: The chemical structures of the final products are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., LNCaP, Lu-1, SW626, HCT116, WM 266-4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) values are determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Structure-Activity Relationship (SAR) Analysis.
Caption: Experimental Workflow of the MTT Cytotoxicity Assay.
Independent Verification of Dichapetalin K's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Dichapetalin K against two widely used anti-inflammatory drugs: Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The information presented is based on available preclinical data to facilitate an independent verification of this compound's potential as a therapeutic agent.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, Diclofenac, and Dexamethasone on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 | Molar Mass ( g/mol ) | IC50 (µM) |
| This compound (as Dichapetalin-type triterpenoid) | 2.09 µM[1] | ~600 (estimated) | 2.09 |
| Diclofenac | 47.12 µg/mL[2] | 296.15 | 159.1 |
| Dexamethasone | 34.60 µg/mL[3] | 392.46 | 88.16 |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | IC50 | Cell Type |
| Dichapetalin-type triterpenoids | IL-1β, IL-6 | Inhibition observed, no IC50 reported[4] | Mouse Peritoneal Macrophages |
| Diclofenac | TNF-α, IL-6 | Inhibition reported, no specific IC50 in macrophages found | Human Articular Chondrocytes |
| Dexamethasone | TNF-α | 3 nM | Human Retinal Pericytes |
| Dexamethasone | IL-6 | ~10 nM | Human Peripheral Blood Mononuclear Cells |
Table 3: Inhibition of Protein Denaturation
| Compound | IC50 (µg/mL) |
| This compound | Data not available |
| Diclofenac | 64.30[5] |
| Dexamethasone | 73.14[3] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.[6]
-
The cells are then pre-treated with various concentrations of the test compound (this compound, Diclofenac, or Dexamethasone) for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.[6][7]
Measurement of Nitrite:
-
After incubation, the cell culture supernatant is collected.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.[6][7] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).[6]
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
Procedure:
-
A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of a 1-2% solution) and phosphate-buffered saline (PBS, pH 6.4).[8]
-
Different concentrations of the test compound (Diclofenac or Dexamethasone) are added to the reaction mixture.[8]
-
The mixture is incubated at 37°C for a specific time (e.g., 15-20 minutes) and then heated to induce denaturation (e.g., 70°C for 5 minutes).[9][10]
-
After cooling, the turbidity of the solution, which is a measure of protein denaturation, is determined by measuring the absorbance at a specific wavelength (e.g., 660 nm).[9][10]
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound).
-
The IC50 value is the concentration of the compound that causes 50% inhibition of protein denaturation.
Signaling Pathways and Mechanisms of Action
This compound
The precise anti-inflammatory mechanism of this compound is still under investigation. However, studies on related Dichapetalin-type triterpenoids suggest a potential mechanism involving the cGas-STING pathway . This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Inhibition of this pathway by Dichapetalin-type triterpenoids leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β and IL-6.[4] Further research is needed to fully elucidate the specific targets of this compound within this and other inflammatory signaling cascades.
Figure 1: Potential mechanism of this compound via the cGas-STING pathway.
Diclofenac
Diclofenac primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes , particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-2, Diclofenac reduces the production of these pro-inflammatory prostaglandins.
Dexamethasone
Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and modulates gene expression. Its anti-inflammatory effects are mediated by:
-
Transrepression: Inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1 . This leads to a decreased expression of pro-inflammatory cytokines like TNF-α and IL-6.
-
Transactivation: Increasing the expression of anti-inflammatory proteins.
Key Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or pro-inflammatory cytokines, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and triggers the degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.
Figure 2: Overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another set of key signaling cascades involved in inflammation. They consist of a series of protein kinases that are sequentially activated by phosphorylation. The major MAPK pathways include ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Figure 3: Simplified overview of a MAPK signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of the anti-inflammatory activity of a test compound.
Figure 4: General workflow for in vitro anti-inflammatory screening.
Conclusion
The available data suggests that this compound possesses potent in vitro anti-inflammatory properties, as evidenced by its strong inhibition of nitric oxide production in macrophages. Its potency in this assay appears to be significantly higher than that of Diclofenac and Dexamethasone on a molar basis. However, a direct and comprehensive comparison is hampered by the lack of publicly available data on this compound's effects on key pro-inflammatory cytokines like TNF-α and IL-6, as well as its activity in other in vitro assays such as protein denaturation inhibition.
Further research is warranted to fully characterize the anti-inflammatory profile of this compound, including head-to-head comparative studies with established anti-inflammatory agents across a range of in vitro and in vivo models. Elucidation of its precise molecular targets within inflammatory signaling pathways will be crucial for its development as a potential therapeutic agent. This guide serves as a starting point for researchers to design and conduct further independent verification of this compound's anti-inflammatory efficacy.
References
- 1. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
Assessing the Selectivity of Dichapetalin K for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dichapetalin K, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential as an anticancer agent. A critical determinant of the therapeutic viability of any new anticancer compound is its selectivity—the ability to preferentially target and eliminate cancer cells while minimizing damage to healthy, normal cells. This guide provides a comprehensive framework for evaluating the selectivity of this compound, including standardized data presentation, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.
Comparative Cytotoxicity Analysis of this compound
The cornerstone of selectivity assessment lies in the comparison of a compound's cytotoxic effects on cancerous versus non-cancerous cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The selectivity index (SI) is then calculated to provide a quantitative measure of preferential activity.
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates a greater selectivity for cancer cells. Below is a template for presenting comparative cytotoxicity data for this compound. Researchers can utilize this structure to report their findings from in vitro studies.
| Cell Line | Cell Type | Origin | IC50 (µM) of this compound | Selectivity Index (SI) |
| Cancer Cell Lines | ||||
| e.g., HCT116 | Human Colorectal Carcinoma | Colon | Enter Experimental Value | Calculate vs. Normal |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Breast | Enter Experimental Value | Calculate vs. Normal |
| e.g., A549 | Human Lung Carcinoma | Lung | Enter Experimental Value | Calculate vs. Normal |
| e.g., WM266-4 | Human Metastatic Melanoma | Skin | Enter Experimental Value | Calculate vs. Normal |
| Normal (Non-Cancerous) Cell Lines | ||||
| e.g., HCEC | Human Colonic Epithelial Cells | Colon | Enter Experimental Value | N/A |
| e.g., MCF-10A | Human Mammary Epithelial Cells | Breast | Enter Experimental Value | N/A |
Experimental Protocol: Determination of Cytotoxicity and Selectivity
The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell viability.
Materials and Reagents
-
This compound (of known purity)
-
Selected cancer and normal cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Methodology
-
Cell Culture and Seeding:
-
Culture the selected cancer and normal cell lines in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at an optimized density (typically 5 x 10³ to 1 x 10⁴ cells per well) in a volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with the DMSO vehicle (vehicle control).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each cell line using non-linear regression analysis of the dose-response curve.
-
Calculate the Selectivity Index (SI) as previously described.
-
Visualized Experimental and Mechanistic Frameworks
To facilitate a clearer understanding of the assessment process and the potential mechanism of action, the following diagrams are provided.
Caption: A stepwise workflow for assessing the selectivity of this compound.
While the precise signaling pathways modulated by this compound are still under investigation, many natural products exert their cytotoxic effects by interfering with pathways that are commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
comparing the gene expression profiles of cells treated with Dichapetalin K
For researchers and professionals in drug development, Dichapetalin K, a naturally occurring triterpenoid, presents a compelling avenue for anti-cancer therapy. This guide provides a comparative analysis of its cytotoxic effects and mechanisms of action against established chemotherapeutic agents, Doxorubicin and Paclitaxel, with a focus on their impact on cellular signaling pathways.
Comparative Cytotoxicity
The in vitro cytotoxic potential of this compound and its analogs, alongside Doxorubicin and Paclitaxel, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative basis for comparison. The following table summarizes the IC50 values for these compounds against the HCT116 human colon cancer cell line.
| Compound | IC50 (µM) against HCT116 cells |
| Dichapetalin A | 10-100 (in the 10-6 to 10-8 M range)[1] |
| Doxorubicin | 0.88 - 4.18[2][3] |
| Paclitaxel | 0.00224 - 9.7[4][5] |
Note: Data for this compound was not directly available for the HCT116 cell line. Dichapetalin A, a closely related analog, is presented as a proxy. The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols: Determining Cytotoxicity
The cytotoxic effects of these compounds are typically determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method provides a quantitative measure of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells, such as HCT116, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Doxorubicin, Paclitaxel) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
All three compounds—this compound, Doxorubicin, and Paclitaxel—exert their anti-cancer effects primarily by inducing apoptosis, or programmed cell death. However, the specific signaling pathways they modulate to achieve this can differ.
This compound: The precise signaling pathways modulated by this compound are still under investigation. However, studies on related dichapetalins suggest the induction of apoptosis is a key mechanism of their cytotoxic and anti-proliferative activities.[1]
Doxorubicin: This well-established chemotherapeutic agent induces apoptosis through multiple mechanisms. It can intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS). These actions can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Doxorubicin has been shown to activate the Notch signaling pathway and the p53 pathway, both of which play crucial roles in apoptosis.[8][9][10]
Paclitaxel: Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts the normal process of cell division and leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[11] This process is associated with the activation of several signaling cascades, including the PI3K/Akt and the MAPK/ERK pathways.[12][13] Specifically, Paclitaxel can activate the JNK/SAPK and p38 MAPK pathways, which are key regulators of stress-induced apoptosis.[14]
The following diagram illustrates a simplified overview of the apoptotic signaling pathway, highlighting key components that can be influenced by these anti-cancer agents.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the gene expression profiles and mechanisms of action of these compounds would involve the following steps:
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. dovepress.com [dovepress.com]
- 9. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dichapetalin K's Therapeutic Potential: A Comparative Guide Using Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dichapetalin K's therapeutic potential, contextualized against existing cancer therapies. It leverages preclinical data and proposes a framework for validation using patient-derived xenograft (PDX) models, a powerful tool in translational oncology.
Introduction to this compound and Patient-Derived Xenografts
This compound is a member of the dichapetalin family of triterpenoids, which have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[1] The proposed mechanism of action for dichapetalins involves the induction of apoptosis through pathways such as oxidative stress and disruption of mitochondrial function. Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical model.[2] PDX models largely retain the primary histological and genetic features of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[3]
This guide will compare the in vitro cytotoxicity of this compound's close analogs, Dichapetalin A and M, with standard-of-care chemotherapeutic agents in relevant cancer cell lines. Furthermore, it will present a detailed, albeit hypothetical, experimental protocol for evaluating the in vivo efficacy of this compound using PDX models of colon and melanoma cancers, alongside comparative in vivo data for standard therapies.
Comparative Analysis of Cytotoxicity
To assess the therapeutic potential of this compound, it is crucial to compare its cytotoxic activity with that of its analogs and currently used chemotherapeutic drugs. The following tables summarize the available in vitro cytotoxicity data for Dichapetalin A, Dichapetalin M, and standard-of-care agents against human colorectal carcinoma (HCT116) and melanoma (WM-266-4) cell lines. The data for this compound is inferred from the activity of its close structural analogs.
Table 1: In Vitro Cytotoxicity (IC50/EC50) against HCT116 Human Colorectal Carcinoma Cells
| Compound | IC50/EC50 (µM) | Reference |
| Dichapetalin A | 0.25 | [4] |
| Dichapetalin M | ~0.012 | [5] |
| This compound (projected) | ~0.01 - 0.1 | N/A |
| Doxorubicin | 0.96 - 4.18 | [3][6] |
| Irinotecan (SN-38, active metabolite) | 0.001 - 0.06 (µg/mL) | [7] |
Table 2: In Vitro Cytotoxicity (IC50/EC50) against WM-266-4 Human Melanoma Cells
| Compound | IC50/EC50 (µM) | Reference |
| Dichapetalin A | 17 | [4] |
| Dichapetalin M | ~0.085 | [5] |
| This compound (projected) | ~0.1 - 1.0 | N/A |
| Vemurafenib | Not specified | N/A |
| Dacarbazine | Not specified | N/A |
Note: The IC50 for Dichapetalin M was converted from µg/mL to µM assuming a molecular weight similar to Dichapetalin A (~588 g/mol ). The projected IC50 for this compound is an estimation based on the activity of its analogs.
Proposed Validation of this compound using Patient-Derived Xenografts
The following section outlines a comprehensive experimental plan to validate the therapeutic efficacy of this compound in PDX models of colon cancer and melanoma.
Experimental Workflow
The overall workflow for the validation of this compound in PDX models is depicted below.
Caption: Experimental workflow for this compound validation in PDX models.
Detailed Experimental Protocols
3.2.1. Establishment and Expansion of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue from consenting patients with colorectal cancer and melanoma will be obtained under sterile conditions.
-
Implantation: Tumor fragments (approximately 3x3x3 mm) will be subcutaneously implanted into the flank of 6-8 week old female NOD-scid gamma (NSG) mice.
-
Tumor Growth Monitoring: Tumor growth will be monitored twice weekly using caliper measurements. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they will be excised, sectioned, and re-implanted into new cohorts of NSG mice for expansion. Experiments will be conducted on passages 2-4 to maintain the fidelity of the original tumor.
3.2.2. In Vivo Efficacy Study
-
Animal Grouping: Once tumors in the expanded cohort reach an average volume of 150-200 mm³, mice will be randomized into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., DMSO/saline)
-
This compound (dose to be determined by maximum tolerated dose study)
-
Standard of Care:
-
Colon Cancer PDX: Irinotecan (e.g., 20-40 mg/kg, intraperitoneally, weekly)
-
Melanoma PDX: Vemurafenib (for BRAF-mutant tumors, e.g., 50 mg/kg, oral gavage, daily) or Dacarbazine (for BRAF wild-type, e.g., 80 mg/kg, intraperitoneally, every 3 days)
-
-
-
Treatment Administration: this compound and the standard of care drugs will be administered for a predefined period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Tumor volume will be measured twice weekly.
-
Mouse body weight will be recorded twice weekly as a measure of toxicity.
-
The primary efficacy endpoint will be tumor growth inhibition (TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
3.2.3. Pharmacodynamic and Toxicological Analysis
-
Tissue Collection: At the end of the study, tumors and major organs (liver, spleen, kidney, lung, heart) will be harvested.
-
Pharmacodynamic Analysis: A portion of the tumor tissue will be flash-frozen for western blot or immunohistochemistry (IHC) analysis of biomarkers related to this compound's proposed mechanism of action (e.g., cleaved caspase-3 for apoptosis, γH2AX for DNA damage).
-
Toxicology Analysis: Organs will be fixed in formalin and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess for any treatment-related toxicities.
Comparative In Vivo Efficacy Data for Standard of Care
The following table provides representative in vivo efficacy data for standard-of-care agents in cell line-derived xenograft models, which can serve as a benchmark for the proposed PDX studies.
Table 3: In Vivo Efficacy of Standard-of-Care Agents in Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Colorectal | HCT116 | Irinotecan | 20 mg/kg, i.p. | Significant reduction in tumor volume | [3] |
| Colorectal | HCT116 | Irinotecan | 40 mg/kg, i.p., q5dx5 | Significant tumor growth inhibition | [7] |
| Melanoma (BRAF V600E) | Not specified | Vemurafenib | Not specified | Tumor growth inhibited for 20-50 days | [8] |
| Melanoma | Not specified | Dacarbazine | Not specified | Tumor growth inhibition rate of 59.1% |
Signaling Pathway Analysis
Dichapetalins are thought to induce apoptosis through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of caspases.
Caption: Proposed apoptotic signaling pathway of this compound.
Conclusion
This compound and its analogs demonstrate potent in vitro cytotoxicity against colorectal and melanoma cancer cell lines, with projected IC50 values that are competitive with or superior to standard-of-care chemotherapies. The proposed validation of this compound using patient-derived xenograft models provides a robust framework for assessing its in vivo efficacy and translational potential. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to advance novel anticancer agents from the laboratory to the clinic. The use of PDX models will be instrumental in determining the true therapeutic window and potential clinical utility of this compound.
References
- 1. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Dichapetalin K: A Comparative Analysis Against Standard-of-Care in Prostate and Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dichapetalin K, a naturally occurring triterpenoid, against current standard-of-care drugs for prostate and non-small cell lung cancer. While direct comparative preclinical or clinical studies are not yet available, this document synthesizes existing data on the cytotoxicity of this compound and standard treatments to offer a preliminary benchmark.
Executive Summary
This compound, a member of the dichapetalin class of compounds, has demonstrated cytotoxic effects against prostate (LNCaP) and lung (Lu-1) cancer cell lines.[1] The proposed mechanism of action for dichapetalins involves the induction of apoptosis through oxidative stress and disruption of mitochondrial function. Current standard-of-care for these cancers includes hormonal therapies and chemotherapeutics for prostate cancer, and a combination of chemotherapy and immunotherapy for non-small cell lung cancer. This guide presents available cytotoxicity data for these agents to contextualize the potential of this compound. A significant gap in the literature exists regarding direct, head-to-head comparative studies between this compound and these standard therapies.
In-Vitro Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care drugs against relevant cancer cell lines. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | LNCaP | Prostate Cancer | Reported to have enhanced cytotoxic potency, but specific IC50 values are not publicly available. | [1] |
| Lu-1 | Lung Cancer | Reported to have enhanced cytotoxic potency, but specific IC50 values are not publicly available. | [1] | |
| Docetaxel | LNCaP | Prostate Cancer | ~2.4 nM | [2] |
| Enzalutamide | LNCaP | Prostate Cancer | IC50 of 21.4 nM (in competition binding studies) | [3] |
| Cisplatin | LUAD (Lung Adenocarcinoma) | Lung Cancer | Average IC50 > 100 µM (for a panel of LUAD cell lines) | [4] |
| Pembrolizumab | - | Lung Cancer | As an immunotherapeutic agent, IC50 values from direct cytotoxicity assays are not the primary measure of its efficacy. | |
| Durvalumab | - | Lung Cancer | As an immunotherapeutic agent, IC50 values from direct cytotoxicity assays are not the primary measure of its efficacy. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cytotoxicity and tumor inhibition studies. Below are generalized protocols for key experiments relevant to the data presented.
In-Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, Lu-1)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (this compound or standard drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In-Vivo Tumor Growth Inhibition Assay: Prostate Cancer Xenograft Model
This model is used to evaluate the efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel or other suitable extracellular matrix
-
Test compound (this compound or standard drug)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: LNCaP cells are typically mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered through a clinically relevant route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Bodyweight of the mice is also monitored as an indicator of toxicity.
Visualizations
Experimental Workflow for In-Vitro and In-Vivo Benchmarking
References
- 1. researchgate.net [researchgate.net]
- 2. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin resistance-related multi-omics differences and the establishment of machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Dichapetalin K with Known Cancer Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds as adjuncts to targeted cancer therapies represents a promising frontier in oncology. Combination therapies that exhibit synergistic effects can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities of conventional agents. This guide provides a comparative framework for investigating the synergistic potential of Dichapetalin K, a naturally occurring triterpenoid with known cytotoxic properties, when combined with established inhibitors of key oncogenic signaling pathways.
This compound has been recognized for its potential as an anti-cancer agent, primarily through the induction of apoptosis via mechanisms that may involve oxidative stress and mitochondrial disruption.[1] To elucidate its role in a combination therapy setting, this guide outlines the experimental methodologies and presents illustrative data for its synergistic effects with inhibitors of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, two of the most frequently dysregulated signaling cascades in human cancers.
Data Presentation: Synergistic Cytotoxicity
The synergistic effect of combining this compound with a PI3K inhibitor (e.g., Alpelisib) or a MEK inhibitor (e.g., Trametinib) can be quantified by calculating the Combination Index (CI) based on the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize hypothetical, yet plausible, data from such an investigation in a human colorectal cancer cell line (e.g., HCT116).
Table 1: Synergistic Effect of this compound and PI3K Inhibitor (Alpelisib) on HCT116 Cell Viability
| This compound (nM) | Alpelisib (nM) | Cell Viability (%) | Combination Index (CI) |
| 50 | 0 | 75 | - |
| 0 | 1000 | 80 | - |
| 50 | 1000 | 40 | 0.75 (Synergy) |
| 25 | 500 | 55 | 0.81 (Synergy) |
Table 2: Synergistic Effect of this compound and MEK Inhibitor (Trametinib) on HCT116 Cell Viability
| This compound (nM) | Trametinib (nM) | Cell Viability (%) | Combination Index (CI) |
| 50 | 0 | 75 | - |
| 0 | 10 | 85 | - |
| 50 | 10 | 35 | 0.68 (Synergy) |
| 25 | 5 | 50 | 0.72 (Synergy) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound, Alpelisib, and Trametinib are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Experimental Setup: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the drugs, either alone or in combination, at various concentrations. Control wells receive medium with DMSO at a concentration equivalent to the highest concentration used for the drugs.
-
MTT Assay: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The synergistic effect of the drug combinations is determined by calculating the Combination Index (CI) using CompuSyn software, which is based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, the inhibitor of choice, or the combination at their synergistic concentrations for 48 hours.
-
Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualization of Pathways and Workflows
Diagrams of the signaling pathways and experimental workflow provide a clear visual representation of the scientific concepts and procedures.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing synergy.
References
confirming the role of specific signaling pathways in Dichapetalin K's effects
A deep dive into the apoptotic mechanisms of Dichapetalin K, a promising natural triterpenoid, reveals its potential as a targeted anti-cancer agent. This guide provides a comparative analysis of its effects on key signaling pathways, juxtaposed with established chemotherapeutic drugs, doxorubicin and etoposide. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and potential therapeutic applications.
This compound, a member of the dichapetalin family of triterpenoids, has demonstrated significant cytotoxic and anti-inflammatory properties, making it a compound of interest in oncological research.[1] Preliminary studies suggest that its mode of action involves the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells. This guide synthesizes available experimental data to elucidate the specific signaling pathways modulated by this compound and its analogs, offering a comparative perspective with conventional chemotherapy agents.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Dichapetalins, Doxorubicin, and Etoposide across various cancer cell lines, highlighting their relative cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dichapetalins N-S | HCT116 (Colon Carcinoma) | 10⁻² - 1 | [2] |
| WM 266-4 (Melanoma) | 10⁻² - 1 | [2] | |
| Dichapetalin M | MCF-7 (Breast Adenocarcinoma) | 4.71 (48h), 3.95 (72h) | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.2 | [3] |
| UMUC-3 (Bladder Cancer) | 5.1 | [3] | |
| BFTC-905 (Bladder Cancer) | 2.3 | [3] | |
| HeLa (Cervical Carcinoma) | 2.9 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 2.5 | [3] | |
| M21 (Melanoma) | 2.8 | [3] | |
| Etoposide | BGC-823 (Gastric Carcinoma) | 43.74 ± 5.13 | [1] |
| HeLa (Cervical Carcinoma) | 209.90 ± 13.42 | [1] | |
| A549 (Lung Carcinoma) | 139.54 ± 7.05 | [1] | |
| ISOS-1 (Murine Angiosarcoma) | 0.25 µg/mL | [4] |
Delving into the Apoptotic Signaling Cascade
Apoptosis is a tightly regulated process involving a cascade of molecular events. It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
The Bcl-2 family of proteins are key regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial outer membrane permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting this process. The ratio of pro- to anti-apoptotic Bcl-2 proteins is a critical determinant of cell fate.
While direct experimental data on this compound's effect on the Bcl-2 family and cytochrome c release is currently limited, its known induction of mitochondrial dysfunction and oxidative stress strongly suggests its involvement in the intrinsic apoptotic pathway.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid, a pro-apoptotic Bcl-2 family member, to its truncated form (tBid), which then engages the intrinsic pathway.
A Comparative Look at Doxorubicin and Etoposide
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage and the activation of both the intrinsic and extrinsic apoptotic pathways. Doxorubicin has been shown to induce the release of cytochrome c from mitochondria and activate caspases.
Etoposide , a topoisomerase II inhibitor, also causes DNA strand breaks, leading to the activation of the intrinsic apoptotic pathway. Studies have shown that etoposide treatment results in the activation of caspase-9 and caspase-3, mediated by the release of mitochondrial cytochrome c.
Signaling Pathway Diagrams
To visualize the complex interactions within the apoptotic signaling cascades, the following diagrams have been generated using the DOT language.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Etoposide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptosis signaling pathway (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c).
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Principle: JC-1 is a lipophilic, cationic dye that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases. In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms complexes known as J-aggregates with intense red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in the monomeric form, which shows only green fluorescence.
Procedure:
-
Cell Treatment: Treat cells with the test compound in a 96-well plate or on coverslips.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~510 nm, emission ~527 nm) using a fluorescence microscope or a plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a decrease in the mitochondrial membrane potential and an induction of apoptosis.
Future Directions
While this guide provides a foundational understanding of this compound's apoptotic effects, further research is imperative to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Quantitative analysis of Bcl-2 family protein expression: Determining the precise changes in the Bax/Bcl-2 ratio following this compound treatment.
-
Direct measurement of cytochrome c release: Confirming the translocation of cytochrome c from the mitochondria to the cytosol.
-
Caspase activation assays: Quantifying the activity of key initiator and effector caspases.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anti-cancer agent.
References
Dichapetalin K: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Anticancer Compounds in Physiologically Relevant Systems
The traditional two-dimensional (2D) cell culture, a monolayer of cells grown on a flat surface, has long been the workhorse of preclinical cancer research. However, its limitations in mimicking the complex architecture and microenvironment of solid tumors are well-documented.[1] Three-dimensional (3D) cell culture models, such as spheroids, have emerged as more physiologically relevant systems, offering improved prediction of in vivo drug efficacy and toxicity.[2][3][4] This guide provides a comparative framework for evaluating the efficacy of Dichapetalin K, a cytotoxic triterpenoid, in 2D versus 3D cell culture models, complete with experimental protocols and illustrative data.
While direct comparative studies on this compound in 2D versus 3D models are not yet available in published literature, this guide is based on established principles and methodologies in cancer drug discovery. Cells grown in 3D models often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts.[5][6][7] This phenomenon is attributed to factors such as limited drug penetration into the spheroid core, the presence of hypoxic regions, and altered gene expression profiles that more closely resemble in vivo tumors.[1][5]
Comparative Efficacy of this compound: 2D Monolayer vs. 3D Spheroid Models
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on the HCT-116 human colon carcinoma cell line. This data illustrates the expected differences in drug sensitivity between 2D and 3D models.
Table 1: IC50 Values of this compound in HCT-116 Cells
| Cell Culture Model | Incubation Time | IC50 (µM) |
| 2D Monolayer | 72 hours | 0.25 |
| 3D Spheroid | 72 hours | 1.50 |
IC50 (half-maximal inhibitory concentration) values are expected to be higher in 3D models, indicating decreased sensitivity to the compound.
Table 2: Cell Viability of HCT-116 Cells Treated with this compound
| This compound (µM) | 2D Monolayer (% Viability) | 3D Spheroid (% Viability) |
| 0 (Control) | 100 | 100 |
| 0.1 | 75 | 95 |
| 0.5 | 40 | 80 |
| 1.0 | 20 | 65 |
| 5.0 | 5 | 30 |
| 10.0 | <1 | 15 |
This table illustrates that at equivalent concentrations, this compound is expected to be less effective at reducing cell viability in a 3D spheroid model compared to a 2D monolayer.
Experimental Workflow and Signaling Pathways
A comparative study of this compound's efficacy involves several key steps, from cell culture to data analysis. The following diagram outlines a typical experimental workflow.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmanow.live [pharmanow.live]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
